(3R,5S)-Fluvastatin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
| Record name | fluvastatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin sodium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereospecific Synthesis of (3R,5S)-Fluvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin, a fully synthetic cholesterol-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The therapeutic efficacy of Fluvastatin resides primarily in its (3R,5S)-enantiomer, which is significantly more active than its (3S,5R)-counterpart. Consequently, the development of efficient and highly stereoselective synthetic routes to produce the desired (3R,5S)-isomer is of paramount importance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of (3R,5S)-Fluvastatin, detailing key experimental protocols, presenting comparative quantitative data, and illustrating the underlying chemical principles and workflows.
Core Synthetic Strategies
The stereospecific synthesis of this compound hinges on the precise construction of the syn-1,3-diol moiety in the heptenoic acid side chain. The primary approaches to achieve this are:
-
Diastereoselective Reduction of a β-Hydroxy Ketoester Intermediate: This is a widely adopted strategy in industrial processes, relying on the chelation-controlled reduction of a pre-formed β-hydroxy ketoester.
-
Enantioselective Aldol Reaction: This approach establishes one of the key stereocenters early in the synthesis through a catalytic asymmetric aldol reaction.
-
Biocatalytic Reduction: This method utilizes enzymes, such as ketoreductases, to achieve high stereoselectivity in the formation of the chiral alcohol precursors.
Strategy 1: Diastereoselective Reduction of a β-Hydroxy Ketoester
This robust and scalable method is a cornerstone of many industrial syntheses of Fluvastatin. The overall workflow involves the initial synthesis of the indole core, followed by an aldol-type condensation to form a β-hydroxy ketoester, and finally, a highly selective reduction to establish the second stereocenter.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of this compound via diastereoselective reduction.
Key Experimental Protocols
a) Aldol Condensation to form the β-Hydroxy Ketoester Intermediate
An improved manufacturing process performs a condensation reaction without the isolation of the intermediate ketoester.[2] A solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal in THF is added to a preformed sodium-lithium salt of tert-butyl acetoacetate at room temperature.[2]
b) Diastereoselective Reduction
This crucial step establishes the syn-1,3-diol stereochemistry with high fidelity.
-
Reagents: Sodium borohydride (NaBH₄) and an alkoxydialkylborane, typically diethylmethoxyborane (Et₂BOMe), in a solvent system of tetrahydrofuran (THF) and methanol.[3]
-
Procedure: A suspension of sodium borohydride in THF is cooled to approximately -78 °C. A solution of diethylmethoxyborane in THF is added, followed by the slow addition of a solution of the β-hydroxy ketoester intermediate in THF and methanol. The reaction is maintained at this low temperature for about an hour.[3]
-
Mechanism: The high diastereoselectivity is achieved through a chelation-controlled mechanism. The diethylmethoxyborane coordinates to both the β-hydroxyl and the ketone carbonyl group, forming a rigid six-membered cyclic intermediate. This conformation locks the molecule in a way that hydride delivery from sodium borohydride occurs from the sterically less hindered face, leading preferentially to the syn-diol product.[4]
Caption: Mechanism of chelation-controlled reduction for syn-diol formation.
c) Saponification
The final step involves the hydrolysis of the tert-butyl ester to yield the sodium salt of Fluvastatin.
-
Reagents: Sodium hydroxide (NaOH) in an aqueous alcoholic solution (e.g., ethanol, isopropanol, or t-butanol).[5][6]
-
Procedure: The Fluvastatin tert-butyl ester is dissolved in the chosen alcohol, and a solution of sodium hydroxide in water is added. The reaction is stirred at room temperature for several hours. A key innovation in some industrial processes is the use of a slight substoichiometric amount of NaOH (e.g., 0.98 equivalents). This selectively hydrolyzes the desired syn-ester, leaving the majority of the unwanted anti-isomer unreacted. The unreacted ester can then be removed by extraction with a non-polar solvent like t-butyl methyl ether, further enhancing the diastereomeric purity of the final product.[5][6]
Quantitative Data
| Step | Product | Key Reagents | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| Reduction | (3R,5S)-tert-butyl ester | NaBH₄, Et₂BOMe | High (sufficient for industrial use) | ~86% (for aldol step) | [3] |
| Saponification | This compound Sodium | NaOH (0.98 eq) | Purity >99.5% (anti-isomer <0.5%) | N/A | [5][6] |
Strategy 2: Enantioselective Aldol Reaction with a Chiral Catalyst
This elegant approach introduces chirality at an early stage using a titanium-based catalyst with a chiral Schiff base ligand.
Catalytic Pathway
Caption: Workflow for the enantioselective synthesis of Fluvastatin.
Key Experimental Protocol
-
Catalyst Formation: A chiral Schiff base ligand is reacted with titanium(IV) isopropoxide (Ti(O-i-Pr)₄) to form the active catalyst.
-
Aldol Reaction: The reaction of the indole aldehyde with diketene is carried out in the presence of the chiral titanium catalyst. This reaction directly produces the β-hydroxy ketoester with high enantioselectivity.[7]
-
Subsequent Steps: The resulting enantiomerically enriched β-hydroxy ketoester is then subjected to a diastereoselective reduction (as described in Strategy 1) and saponification to yield the final product.
Quantitative Data
| Step | Product | Enantiomeric Excess (ee) | Notes | Reference |
| Asymmetric Aldol Reaction | β-Hydroxy Ketoester | 91% ee | Initial product from the catalytic reaction. | [7][8] |
| Recrystallization & Saponification | (+)- or (-)-Fluvastatin | >99.9% ee | The enantiomeric purity is significantly enhanced by recrystallization of the diol intermediate. | [7][8] |
Strategy 3: Biocatalytic Synthesis of the Statin Side Chain
Biocatalysis offers a green and highly selective alternative for preparing the chiral side-chain of statins. The key transformation is the asymmetric reduction of a prochiral ketoester.
Biocatalytic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2007023503A1 - A process for the preparation of fluvastatin sodium - Google Patents [patents.google.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. US7662848B2 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orientjchem.org [orientjchem.org]
In Vitro Activity of (3R,5S)-Fluvastatin Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin, a first-generation synthetic statin, is clinically administered as a racemic mixture of its (3R,5S) and (3S,5R) enantiomers.[1] This technical guide delves into the in vitro activity of the individual enantiomers, focusing on their differential inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] This document provides a comprehensive overview of the stereoselective action of Fluvastatin, presenting quantitative inhibitory data, detailed experimental methodologies for assessing in vitro activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Statins are a class of lipid-lowering drugs that act by competitively inhibiting HMG-CoA reductase.[4] Fluvastatin is unique as the first entirely synthetic HMG-CoA reductase inhibitor.[5] It is administered as a racemic mixture, but the therapeutic effect is primarily attributed to one of its enantiomers.[6] Understanding the stereospecificity of Fluvastatin's interaction with its target enzyme is crucial for drug design, development, and optimizing therapeutic strategies. This guide summarizes the key in vitro findings that establish the (3R,5S)-enantiomer as the pharmacologically active form.
Quantitative In Vitro Activity of Fluvastatin Enantiomers
The in vitro inhibitory potency of the Fluvastatin enantiomers against HMG-CoA reductase has been evaluated in various studies. The data consistently demonstrates that the (3R,5S)-enantiomer is significantly more active than the (3S,5R)-enantiomer.
| Enantiomer | Target | IC50 Value | Fold Difference | Reference |
| (3R,5S)-Fluvastatin | HMG-CoA Reductase | 3-20 nM | >30-fold more active | [2] |
| (3S,5R)-Fluvastatin | HMG-CoA Reductase | Inactive | [2] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A recent study highlighted that the IC50 value for this compound was significantly smaller than that for the (3S,5R)-fluvastatin, indicating the inactivity of the (3S,5R) enantiomer.[2]
Experimental Protocols
The determination of the in vitro activity of Fluvastatin enantiomers on HMG-CoA reductase activity is typically performed using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by the enzyme.[1][7][8]
HMG-CoA Reductase Inhibition Assay
This protocol is a representative example based on commercially available assay kits and published methodologies.[7][9][10]
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
This compound and (3S,5R)-Fluvastatin enantiomers
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[9]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the Fluvastatin enantiomers in a suitable solvent (e.g., DMSO). Prepare working solutions of HMG-CoA and NADPH in the assay buffer to the desired final concentrations (e.g., 20 µM HMG-CoA and 400 µM NADPH).[2][9]
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of the Fluvastatin enantiomer or vehicle control (DMSO).
-
HMG-CoA reductase enzyme solution (e.g., 0.9 µg/ml).[2]
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 2-3 minutes) for a total duration of 10-30 minutes.[1][10]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor.
-
Plot the percentage of HMG-CoA reductase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[2]
-
Visualizations
Mevalonate Pathway and Fluvastatin Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step at which Fluvastatin exerts its inhibitory effect.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
The diagram below outlines the key steps involved in the in vitro assay to determine the inhibitory activity of Fluvastatin enantiomers.
Conclusion
The in vitro evidence conclusively demonstrates the stereoselective inhibition of HMG-CoA reductase by Fluvastatin. The (3R,5S)-enantiomer is the eutomer, possessing significantly greater inhibitory activity than the (3S,5R)-enantiomer, which is considered inactive. This stereospecificity is a critical factor in the pharmacological profile of Fluvastatin and underscores the importance of chirality in drug-target interactions. The provided experimental framework offers a robust method for the continued investigation of HMG-CoA reductase inhibitors.
References
- 1. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
Binding Affinity of (3R,5S)-Fluvastatin to HMG-CoA Reductase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the pharmacologically active enantiomer of fluvastatin, (3R,5S)-Fluvastatin, to its target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its efficacy is directly related to its binding affinity for the active site of this enzyme. This document summarizes key quantitative binding data, details relevant experimental methodologies, and provides visual representations of experimental workflows and molecular interactions.
Quantitative Binding Data
The binding affinity of fluvastatin and its enantiomers to HMG-CoA reductase has been determined using various in vitro assays. The following table summarizes the key quantitative data from published studies.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| This compound | IC50 | 3-20 (range for most statins) | Not specified | [3] |
| Fluvastatin (racemate) | IC50 | 8 | Not specified | [4] |
| Fluvastatin (racemate) | IC50 | 40 | Human liver microsomes | [5] |
| Fluvastatin (racemate) | IC50 | 100 | Human liver microsomes | [5] |
| Fluvastatin (racemate) | Ki | 2-250 (range for various statins) | Not specified | [6][7] |
| (3S,5R)-Fluvastatin | IC50 | Significantly higher than this compound (considered inactive) | Not specified | [3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indicator of the binding affinity of an inhibitor to an enzyme. A lower value for both IC50 and Ki indicates a higher binding affinity. The pharmacologically active form is the (3R,5S) enantiomer.[8]
Experimental Protocols
The determination of the binding affinity of fluvastatin to HMG-CoA reductase involves sophisticated experimental techniques. Below are summaries of the key methodologies cited in the literature.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory effect of fluvastatin on the enzymatic activity of HMG-CoA reductase.
-
Objective: To determine the IC50 value of fluvastatin.
-
Methodology:
-
Incubation: Different concentrations of fluvastatin are incubated with HMG-CoA, HMG-CoA reductase (e.g., 0.9 µg/ml), and the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) in a suitable buffer (e.g., 0.1 M phosphate buffer).[3]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, HMG-CoA (e.g., 20 µM).[3]
-
Quantification: The reaction product, mevalonate, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: The IC50 values are determined by performing a nonlinear regression analysis of the concentration-response data.[3]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Ka, which is the inverse of the dissociation constant, Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Objective: To determine the inhibition constant (Ki) and thermodynamic profile of fluvastatin binding to HMG-CoA reductase.[6][7]
-
Methodology:
-
Sample Preparation: A solution of HMG-CoA reductase is placed in the sample cell of the calorimeter, and a solution of fluvastatin is loaded into the injection syringe.
-
Titration: The fluvastatin solution is incrementally injected into the enzyme solution.
-
Heat Measurement: The heat change associated with each injection is measured. This heat change is a direct measure of the binding interaction.
-
Data Analysis: The resulting data is fitted to a binding model to determine the Ki, ΔH, and ΔS of the interaction. For fluvastatin, the binding is predominantly driven by a favorable entropy change at 25°C.[6][7]
-
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of fluvastatin for HMG-CoA reductase.
Caption: Workflow for determining the IC50 of Fluvastatin.
Signaling Pathway of HMG-CoA Reductase Inhibition
This diagram illustrates the mechanism of action of fluvastatin in inhibiting the cholesterol biosynthesis pathway.
Caption: Fluvastatin competitively inhibits HMG-CoA reductase.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Discovery and development of synthetic statins like fluvastatin
An In-depth Technical Guide to the Discovery and Development of Synthetic Statins: The Case of Fluvastatin
Introduction: The Dawn of Cholesterol-Lowering Drugs
The link between elevated blood cholesterol levels and cardiovascular disease, first suggested in the early 20th century, spurred a decades-long search for effective cholesterol-lowering therapies.[1][2] The pivotal discovery in this field was the identification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This discovery paved the way for the development of a new class of drugs: statins.
The first statins, such as mevastatin (compactin) and lovastatin, were natural products derived from fungi.[1][2][3] While revolutionary, the success of these natural products prompted researchers to explore purely synthetic molecules, aiming for improved pharmacological properties and potentially different side-effect profiles. This endeavor led to the creation of synthetic statins, with fluvastatin being the first to be approved for clinical use.[1][4][5][6]
This guide provides a technical overview of the discovery, development, and mechanism of action of synthetic statins, with a primary focus on fluvastatin.
The Advent of Fluvastatin: A Synthetic Approach
Fluvastatin was patented in 1982 and received medical approval in 1994.[7] It marked a significant milestone as the first entirely synthetic HMG-CoA reductase inhibitor.[4][5] Unlike its predecessors derived from fungal metabolites, fluvastatin possesses a distinct indole ring structure.[2] This structural difference results in unique biopharmaceutical properties compared to other statins available at the time.[8]
The development of synthetic statins like fluvastatin was driven by the desire to create compounds with potentially greater efficacy, improved safety profiles, and different pharmacokinetic characteristics compared to the naturally derived statins.[9]
Chemical Synthesis of Fluvastatin
The industrial synthesis of fluvastatin is a multi-step process. A common approach involves an aldol-like condensation reaction between E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal and tert-butyl acetoacetate, which forms the basic pharmacophore of fluvastatin.[10] More recent and improved manufacturing processes have focused on "one-pot" syntheses to increase the overall yield and reduce the number of solvents required.[10] A key step in the synthesis is the stereoselective reduction of a keto group to a hydroxyl group to create the desired stereoisomer, as the 3R,5S enantiomer is the pharmacologically active form.[4][11]
Mechanism of Action: Inhibiting Cholesterol Synthesis
Fluvastatin, like all statins, exerts its primary effect in the liver.[4] Its mechanism of action involves the selective and competitive inhibition of HMG-CoA reductase.[4][12][13][14] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[4][13][14][15]
By blocking this crucial step, fluvastatin reduces the intracellular concentration of cholesterol in hepatocytes. This reduction in hepatic cholesterol stimulates the synthesis and upregulation of LDL receptors on the surface of liver cells.[4][13][14] The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, leading to a decrease in plasma total cholesterol and LDL cholesterol levels.[4][13][14]
Signaling Pathway: The Mevalonate Pathway
The mevalonate pathway is a critical metabolic route that produces cholesterol and other essential isoprenoids.[15][16] These isoprenoids are vital for various cellular functions, including protein prenylation, which is crucial for the activity of signaling proteins like Ras and Rho GTPases.[15][17]
Pharmacokinetics of Fluvastatin
Fluvastatin exhibits distinct pharmacokinetic properties due to its synthetic and hydrophilic nature.[5][18]
| Parameter | Description |
| Absorption | Rapidly and almost completely absorbed (98%) from the gastrointestinal tract. Food can slow the rate of absorption but does not significantly affect the extent.[7][8][19] |
| Bioavailability | Low and variable, approximately 24-30%, due to extensive first-pass metabolism in the liver.[12][18] |
| Distribution | Highly bound to plasma proteins (~98%). It has a small volume of distribution with minimal concentrations in extrahepatic tissues.[4][5][12][18] |
| Metabolism | Extensively metabolized in the liver, primarily by the CYP2C9 isoenzyme (~75%), with minor contributions from CYP3A4 (~20%) and CYP2C8 (~5%).[4][5][12] The main metabolic pathways are hydroxylation and N-dealkylation.[4][5] |
| Excretion | Primarily excreted in the bile, with about 95% of a dose recovered in the feces and a small amount in the urine.[5][8][12] |
| Half-life | The plasma elimination half-life is approximately 1-3 hours for immediate-release capsules and around 9 hours for extended-release formulations.[12] |
Key Experimental Protocols
A. In Vitro HMG-CoA Reductase Inhibition Assay
This assay is crucial for determining the inhibitory potency of compounds like fluvastatin.
Objective: To measure the in vitro inhibitory activity of fluvastatin on HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[20][21][22]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Fluvastatin (or other test inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, NADPH, and various concentrations of the test inhibitor (fluvastatin) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Assay buffer, HMG-CoA reductase, NADPH, and HMG-CoA.
-
Inhibitor Wells: Assay buffer, HMG-CoA reductase, NADPH, HMG-CoA, and varying concentrations of fluvastatin.
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for a short period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.[23]
-
Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate to all wells except the blank.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for a specified duration (e.g., 5-10 minutes) at 37°C.[22]
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.
-
Determine the percent inhibition for each fluvastatin concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the fluvastatin concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
B. In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the cholesterol-lowering efficacy of fluvastatin in a relevant animal model.
Principle: Administer fluvastatin to hypercholesterolemic animals and measure changes in their plasma lipid profiles over time.
Materials:
-
Animal model (e.g., male Sprague-Dawley rats or New Zealand white rabbits fed a high-cholesterol diet)
-
Fluvastatin formulation for oral administration
-
Vehicle control (e.g., saline or carboxymethyl cellulose)
-
Equipment for blood collection and plasma separation
-
Kits for measuring total cholesterol, LDL-C, HDL-C, and triglycerides
Procedure:
-
Acclimatization and Induction of Hypercholesterolemia: Acclimatize animals to laboratory conditions. Feed them a high-cholesterol diet for a specified period (e.g., 2-4 weeks) to induce elevated blood cholesterol levels.
-
Grouping and Dosing: Randomly assign animals to different groups:
-
Control Group: Receives vehicle only.
-
Treatment Groups: Receive different doses of fluvastatin (e.g., 5, 10, 20 mg/kg/day) via oral gavage.
-
-
Treatment Period: Administer the vehicle or fluvastatin daily for a set duration (e.g., 4-8 weeks).
-
Blood Sampling: Collect blood samples at baseline (before treatment) and at regular intervals during the treatment period, as well as at the end of the study. Separate plasma for lipid analysis.
-
Lipid Profile Analysis: Measure the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples using standard enzymatic colorimetric assays.
-
Data Analysis:
-
Calculate the mean lipid levels for each group at each time point.
-
Determine the percentage change in lipid parameters from baseline for each group.
-
Compare the lipid levels of the fluvastatin-treated groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to assess the dose-dependent efficacy of the drug.
-
Experimental Workflow
The development of a synthetic statin like fluvastatin follows a structured pipeline from initial discovery to preclinical and clinical evaluation.
Clinical Efficacy of Fluvastatin
Numerous clinical trials have demonstrated the efficacy of fluvastatin in treating hypercholesterolemia and preventing cardiovascular events.[24][25][26]
| Clinical Endpoint | Dosage Range (mg/day) | Efficacy Results |
| Total Cholesterol Reduction | 10 - 80 | 10.7% to 24.9% reduction from baseline.[7] |
| LDL Cholesterol Reduction | 10 - 80 | 15.2% to 34.9% reduction from baseline.[7] In patients with severe hypercholesterolemia, 40 mg/day lowered LDL-C by 25-26%.[27] |
| Triglyceride Reduction | 10 - 80 | 3% to 17.5% reduction from baseline.[7] |
| HDL Cholesterol Increase | 20 - 40 | A mean increase of 3.5% was observed in a 48-week study.[24] |
| Cardiovascular Event Reduction | ~72 | Reduced myocardial infarction with a relative risk of 0.68 compared to placebo in two RCTs.[7] |
Safety and Tolerability
Fluvastatin is generally well-tolerated.[24] Common side effects are often mild and can include gastrointestinal issues, headache, and insomnia.[12][14] More serious, but rare, side effects associated with the statin class include myopathy (muscle pain) and elevated liver enzymes.[12][13][14] Due to its primary metabolism by CYP2C9, fluvastatin has fewer interactions with drugs that inhibit CYP3A4 compared to some other statins.[12]
Conclusion
The discovery and development of fluvastatin represent a pivotal moment in the history of lipid-lowering therapy. As the first entirely synthetic HMG-CoA reductase inhibitor, it validated the potential of rational drug design in the statin class. Its unique chemical structure and pharmacokinetic profile provided a valuable alternative to existing treatments. The comprehensive preclinical and clinical evaluation of fluvastatin has firmly established its efficacy and safety, solidifying the role of synthetic statins as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.
References
- 1. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the History of Statins – Clinical Correlations [clinicalcorrelations.org]
- 7. Fluvastatin - Wikipedia [en.wikipedia.org]
- 8. Development and pharmacology of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 14. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 16. pnas.org [pnas.org]
- 17. Mevalonate signaling, COPD and cancer: the statins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. academic.oup.com [academic.oup.com]
- 20. assaygenie.com [assaygenie.com]
- 21. abcam.cn [abcam.cn]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. scispace.com [scispace.com]
- 24. Fluvastatin Long-Term Extension Trial (FLUENT): summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluvastatin: clinical and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. clinicaltrials.eu [clinicaltrials.eu]
- 27. Fluvastatin in severe hypercholesterolemia: analysis of a clinical trial database - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of (3R,5S)-Fluvastatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The therapeutic efficacy of Fluvastatin is primarily attributed to its specific stereoisomer, (3R,5S)-Fluvastatin. This technical guide provides a comprehensive structural analysis of the this compound molecule, integrating crystallographic and spectroscopic data. Detailed experimental protocols for key analytical techniques are presented, and the molecule's engagement in cellular signaling pathways beyond its primary target is visualized. This document is intended to serve as a core resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Molecular Structure and Stereochemistry
This compound is chemically described as (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid.[3] The molecule consists of a substituted indole ring linked to a heptenoic acid side chain, which is structurally analogous to the HMG-CoA substrate. The chiral centers at the 3rd and 5th carbon positions of the heptenoic acid chain, with R and S configurations respectively, are crucial for its biological activity.[4] Fluvastatin is used clinically as a racemic mixture of the (3R,5S) and (3S,5R) enantiomers.[5]
Crystallographic Analysis
The three-dimensional structure of this compound has been determined through X-ray crystallography, notably in its complex with the catalytic domain of human HMG-CoA reductase (PDB ID: 1HWI).[6] This co-crystal structure provides invaluable insights into the binding mode and the conformation of the active enantiomer within the enzyme's active site.
Table 1: Key Crystallographic Data for this compound in Complex with HMG-CoA Reductase
| Parameter | Value |
| PDB ID | 1HWI |
| Resolution | 2.20 Å |
| R-Value Free | 0.246 |
| R-Value Work | 0.203 |
| Space Group | P 21 21 21 |
Data sourced from the RCSB Protein Data Bank.[6]
While a crystal structure of the isolated this compound molecule is not publicly available, the conformation observed in the enzyme complex is considered a biologically relevant state. Analysis of this structure reveals the critical interactions between the dihydroxy heptenoic acid moiety and the amino acid residues of the HMG-CoA reductase active site.
Note: A comprehensive table of bond lengths and angles for the isolated molecule is not available in the absence of a single-crystal X-ray diffraction study of the compound itself. The data from the protein-bound structure provides the most accurate available information on its bound conformation.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating and confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal in determining the molecular structure of Fluvastatin. The chemical shifts provide information about the electronic environment of each nucleus.
Table 2: ¹H NMR Chemical Shifts for Fluvastatin
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Vinylic Protons | 5.5 - 6.8 |
| -CH(OH)- | 3.8 - 4.3 |
| -CH(isopropyl)- | 4.5 - 5.0 |
| -CH₂- | 1.3 - 2.5 |
| -CH₃(isopropyl) | ~1.5 |
Note: Specific assignments can vary based on the solvent and experimental conditions. The data presented is a general representation from available literature.[7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the Fluvastatin molecule based on their vibrational frequencies.
Table 3: Characteristic IR Absorption Peaks for Fluvastatin
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohols, carboxylic acid) | 3400 - 3200 (broad) |
| C-H stretch (aromatic, aliphatic) | 3100 - 2850 |
| C=O stretch (carboxylic acid) | ~1700 |
| C=C stretch (aromatic, vinyl) | 1600 - 1450 |
| C-F stretch | 1250 - 1000 |
Data compiled from various spectroscopic studies.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Fluvastatin, confirming its elemental composition. The protonated molecule [M+H]⁺ is typically observed.
Table 4: Mass Spectrometry Data for Fluvastatin
| Ion | m/z |
| [M+H]⁺ | 412.19 |
| [M-H]⁻ | 410.18 |
| Major Fragment Ions | 348.17, 210.07 |
Observed m/z values can vary slightly based on the instrument and ionization method.[10][11]
Experimental Protocols
X-ray Powder Diffraction (XRPD)
Objective: To characterize the crystalline form of Fluvastatin sodium salt.
Methodology:
-
Sample Preparation: A small amount of the Fluvastatin sodium salt powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks, which are indicative of the specific crystalline form.[12]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Objective: To analyze the solid-state structure and polymorphism of Fluvastatin.
Methodology:
-
Sample Preparation: The powdered sample of Fluvastatin is packed into a zirconia rotor (e.g., 4 mm diameter).
-
Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 7 Tesla or higher) is used.
-
Data Acquisition: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s.
-
Data Analysis: The resulting spectrum provides information on the different carbon environments in the solid state, which can distinguish between different polymorphs.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate and identify Fluvastatin and its metabolites in biological matrices.
Methodology:
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted for analysis.
-
Chromatographic Separation: A C18 reverse-phase HPLC column is used with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer. Data is acquired in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[13]
Signaling Pathways and Molecular Interactions
Beyond its direct inhibition of HMG-CoA reductase, Fluvastatin exhibits pleiotropic effects by influencing other cellular signaling pathways. A key pathway modulated by statins is the Rho/ROCK signaling cascade. By inhibiting the synthesis of isoprenoid precursors, Fluvastatin prevents the prenylation of small GTPases like RhoA, thereby inhibiting the activation of its downstream effector, Rho-associated kinase (ROCK). This inhibition leads to various beneficial cardiovascular effects, including upregulation of endothelial nitric oxide synthase (eNOS) and vasodilation.
Caption: Fluvastatin's inhibition of the mevalonate pathway and its downstream effects on Rho/ROCK signaling.
Conclusion
This technical guide provides a detailed structural and spectroscopic overview of this compound. The presented data, compiled from crystallographic and various spectroscopic studies, confirms the established structure and stereochemistry of this potent HMG-CoA reductase inhibitor. The outlined experimental protocols offer standardized methodologies for its characterization. Furthermore, the visualization of its impact on the Rho/ROCK signaling pathway highlights the pleiotropic effects of Fluvastatin, which contribute to its overall therapeutic profile. This comprehensive analysis serves as a valuable resource for ongoing research and development in the field of cardiovascular therapeutics.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluvastatin, (3R,5S)- | C24H26FNO4 | CID 446155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of (3R,5S)-Fluvastatin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted pharmacological actions of (3R,5S)-Fluvastatin that extend beyond its well-established cholesterol-lowering properties. Fluvastatin, a synthetic HMG-CoA reductase inhibitor, exhibits a range of pleiotropic effects, including anti-inflammatory, antioxidant, and anti-proliferative actions, which contribute to its overall cardiovascular protective benefits and potential as an anticancer agent. This document provides a comprehensive overview of the key signaling pathways involved, quantitative data from pertinent studies, and detailed experimental protocols for investigating these effects.
Anti-inflammatory Effects
Fluvastatin modulates inflammatory responses through various mechanisms, primarily by inhibiting the production of pro-inflammatory cytokines and adhesion molecules. This action is largely attributed to the inhibition of the mevalonate pathway, which reduces the isoprenylation of small GTP-binding proteins like Rho, Rac, and Ras, crucial for inflammatory cell signaling.[1]
Quantitative Data: Anti-inflammatory Effects of Fluvastatin
| Parameter | Cell Type/Model | Fluvastatin Concentration/Dose | Observed Effect | Reference |
| IL-6 mRNA levels | Murine Macrophages (Raw264.7) | 0.5 µM | Reduced to 31 ± 9% of LPS-stimulated levels | [2] |
| IL-6 Secretion | Human Monocytes (from CKD patients) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent reduction of LPS-stimulated secretion (up to 75% reduction) | [3] |
| IL-8 Secretion | Human Monocytes (from CKD patients) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent reduction of LPS-stimulated secretion (up to 65% reduction) | [3] |
| TNF-α Secretion | Human Monocytes (from CKD patients) | 10⁻¹⁰ to 10⁻⁶ M | Significant reduction of LPS-stimulated secretion | [4] |
| hs-CRP | Patients with Acute Coronary Syndrome | 80 mg/day for 1 week | Significant decrease in serum levels | |
| Soluble P-selectin | Hypercholesterolemic Patients | 80 mg/day for 12 weeks | 31% reduction (118 ± 63 vs 81 ± 36 ng/mL) | [5][6] |
| Soluble ICAM-1 | Hypercholesterolemic Patients | 80 mg/day for 12 weeks | 13.7% reduction (264 ± 75 vs 228 ± 68 ng/mL) | [5][6] |
| Soluble ICAM-1 | Patients with Dyslipidemia | 3 months | No significant change | [7] |
| O₂⁻ Production & ICAM-1 Expression | Rat Aorta (Pressure Overload) | Not specified | Prevention of increases in both markers | [8] |
Experimental Protocols
This protocol describes a sandwich ELISA for measuring cytokine concentrations in cell culture supernatants or serum.[9][10][11]
-
Coating: Dilute capture antibody (e.g., anti-human IL-6) to 1-4 µg/mL in binding solution. Add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.
-
Blocking: Wash wells three times with PBS containing 0.05% Tween-20 (PBS-T). Block non-specific binding by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash wells three times with PBS-T. Add 100 µL of standards (recombinant cytokine in a serial dilution) and samples (cell culture supernatant or diluted serum) to appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash wells three times with PBS-T. Add 100 µL of biotinylated detection antibody (e.g., biotinylated anti-human IL-6) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash wells three times with PBS-T. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash wells five times with PBS-T. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Stoppage and Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.
This protocol outlines the steps for quantifying the mRNA levels of inflammatory genes.[12]
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., IL6, TNF, ICAM1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Antioxidant Effects
Fluvastatin exhibits significant antioxidant properties by upregulating antioxidant defense mechanisms and reducing oxidative stress. A key pathway involved is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of numerous antioxidant genes. This activation is often mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Signaling Pathway: Nrf2 Activation by Fluvastatin
Caption: Fluvastatin activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant gene expression.
Experimental Protocols
This protocol details the detection of key signaling proteins by Western blotting.[1][13][14][15][16]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Effects on Endothelial Function
Fluvastatin improves endothelial function, a critical factor in maintaining vascular health. This is achieved through multiple mechanisms, including increased nitric oxide (NO) bioavailability, reduction of oxidative stress, and decreased expression of adhesion molecules. The inhibition of small GTPases Rac and Rho, which are involved in NADPH oxidase activation and cytoskeletal organization, plays a significant role in these effects.
Signaling Pathway: Inhibition of Rho/Rac and Improvement of Endothelial Function
Caption: Fluvastatin inhibits the mevalonate pathway, reducing Rho/Rac activation and improving endothelial function.
Experimental Protocols
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[3][17][18][19]
-
Patient Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. Abstinence from caffeine, smoking, and heavy exercise for at least 4-6 hours prior to the measurement is required.
-
Baseline Measurement: A high-resolution ultrasound probe (7-12 MHz) is used to image the brachial artery in the longitudinal plane, 2-15 cm above the antecubital fossa. The baseline artery diameter is recorded for at least 1 minute.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter is continuously recorded for at least 3 minutes.
-
Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
This protocol describes a method to measure the activation of Rho family GTPases.[20][21][22][23][24]
-
Cell Lysis: Lyse cells in a buffer containing inhibitors of GTP hydrolysis and protease inhibitors.
-
Affinity Precipitation: Incubate cell lysates with agarose beads coupled to a protein that specifically binds to the active (GTP-bound) form of the GTPase of interest (e.g., Rhotekin-RBD for Rho, PAK-PBD for Rac/Cdc42).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies specific for the respective GTPase (e.g., anti-RhoA, anti-Rac1, anti-Cdc42). A fraction of the total cell lysate should also be run to determine the total amount of the GTPase.
-
Quantification: Quantify the band intensities to determine the ratio of active to total GTPase.
Anti-proliferative and Pro-apoptotic Effects
Fluvastatin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting its potential as an anti-cancer agent. These effects are mediated through the disruption of the mevalonate pathway, which is essential for the synthesis of molecules required for cell growth and survival.
Quantitative Data: Anti-proliferative and Pro-apoptotic Effects of Fluvastatin
| Parameter | Cell Line | Fluvastatin Concentration/Dose | Observed Effect | Reference |
| Anti-proliferative Effects | ||||
| IC₅₀ (72h) | DoTc2 4510 (Cervical Carcinoma) | > 100 µM | - | [25] |
| IC₅₀ (72h) | A-375 (Malignant Melanoma) | ~50 µM | - | [25] |
| IC₅₀ (72h) | A-673 (Ewing's Sarcoma) | ~50 µM | - | [25] |
| IC₅₀ (72h) | HUH-7 (Hepatocellular Carcinoma) | > 100 µM | - | [25] |
| IC₅₀ (72h) | MCF-7 (Breast Cancer) | > 100 µM | - | [25] |
| IC₅₀ | HEp-2 (Larynx Carcinoma) | 2.43 ± 0.56 µg/mL | - | [26] |
| IC₅₀ | KB (Nasopharyngeal Carcinoma) | 2.29 ± 0.19 µg/mL | - | [26] |
| IC₅₀ | HeLa (Cervical Carcinoma) | 5.02 ± 1.52 µg/mL | - | [26] |
| IC₅₀ (24h) | OVCAR3 (Ovarian Cancer) | > 20 µM (for pure Fluvastatin) | IC₅₀ = 2.5 ± 0.3 µM (Fluvastatin-Melittin nano-conjugates) | [27] |
| IC₅₀ (24h) | MDA-MB-231 (Breast Cancer) | ~10 µM | - | [28] |
| Pro-apoptotic Effects | ||||
| Apoptosis | High-grade Breast Cancer Tissue | 20-80 mg/day for 3-6 weeks | Increased cleaved caspase-3 staining in 60% of high-grade tumors | |
| Cell Cycle Arrest | HeLa (Cervical Carcinoma) | 5.02 µg/mL (IC₅₀) for 48h | Moderate G1-phase arrest | [26] |
Experimental Protocols
Ki-67 is a nuclear protein associated with cellular proliferation. Its expression can be assessed by immunohistochemistry or flow cytometry.[29][30][31][32][33]
-
Immunohistochemistry:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate sections, followed by heat-induced epitope retrieval in citrate buffer (pH 6.0).
-
Staining: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with normal goat serum. Incubate with a primary antibody against Ki-67. Detect the primary antibody with a biotinylated secondary antibody and a streptavidin-HRP complex. Visualize with DAB chromogen. Counterstain with hematoxylin.
-
Quantification: The Ki-67 labeling index is determined by counting the percentage of Ki-67-positive nuclei in a defined number of tumor cells.
-
-
Flow Cytometry:
-
Cell Preparation: Harvest and fix cells with cold 70% ethanol.
-
Staining: Wash the fixed cells and incubate with a fluorescently labeled anti-Ki-67 antibody.
-
Analysis: Analyze the cells on a flow cytometer to determine the percentage of Ki-67-positive cells.
-
-
Cleaved Caspase-3 Immunohistochemistry: This protocol is similar to the Ki-67 IHC protocol, but uses a primary antibody specific for the cleaved (active) form of caspase-3.[2][34][35][36][37]
-
Annexin V/PI Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[38][39][40][41][42]
-
Cell Preparation: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
-
Experimental Workflow: Investigating Anti-proliferative and Pro-apoptotic Effects
Caption: A typical experimental workflow for assessing the anti-proliferative and pro-apoptotic effects of Fluvastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 4. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluvastatin reduces soluble P-selectin and ICAM-1 levels in hypercholesterolemic patients: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of fluvastatin on cICAM-1 as a biomarker of endothelial dysfunction in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluvastatin inhibits O2- and ICAM-1 levels in a rat model with aortic remodeling induced by pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 18. youtube.com [youtube.com]
- 19. Endothelial Function Assessment by Flow-Mediated Dilation Method: A Valuable Tool in the Evaluation of the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. biocat.com [biocat.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Assay of Cdc42, Rac, and Rho GTPase activation by affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 27. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. immunostep.com [immunostep.com]
- 30. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Detection Ki 67 [bdbiosciences.com]
- 33. Detection Ki 67 [bdbiosciences.com]
- 34. IHC staining for ki67 and cleaved caspase-3 [bio-protocol.org]
- 35. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 36. IHCeasy Cleaved Caspase 3 Ready-To-Use IHC Kit KHC2513 | Proteintech [ptglab.com]
- 37. biocare.net [biocare.net]
- 38. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 39. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 41. bosterbio.com [bosterbio.com]
- 42. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Chiral Separation of Fluvastatin Enantiomers by High-Performance Liquid Chromatography
Application Note and Protocol
Introduction
Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed lipid-lowering agent. It is marketed as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S isomer and the less active (-)-3S,5R isomer.[1] Regulatory agencies often require the analysis of individual enantiomers for pharmacokinetic, pharmacodynamic, and toxicity studies. This document provides a detailed protocol for the chiral separation of fluvastatin enantiomers using High-Performance Liquid Chromatography (HPLC), a crucial technique for ensuring the quality and safety of pharmaceuticals. The methods described are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Chromatographic Conditions
Two primary approaches for the chiral separation of fluvastatin are presented: a normal-phase and a reversed-phase HPLC method. The selection of the method may depend on the sample matrix and laboratory instrumentation.
Method 1: Normal-Phase HPLC
This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1, v/v/v)[2][3] |
| Flow Rate | 0.5 mL/min[2][3] |
| Detection | UV at 239 nm[2][3] |
| Linearity Range | 20 µmol/L - 300 µmol/L[2][3] |
| Recovery | 99.4 ± 0.8%[2][3] |
| Precision (RSD) | < 10% for intra- and inter-assay[2][3] |
Method 2: Reversed-Phase HPLC-MS/MS
This method is suitable for the analysis of fluvastatin enantiomers in biological matrices like plasma and employs a reversed-phase chiral column with mass spectrometric detection for enhanced sensitivity and selectivity.
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD-R |
| Mobile Phase | Acetonitrile: Methanol: Water with 0.1% Formic Acid (24:36:40, v/v/v)[4][5] |
| Detection | ESI-MS/MS |
| Ion Transition (Fluvastatin) | m/z 410.6 > 348.2[4][5] |
| Quantitation Limit | 1.5 ng/mL for each enantiomer in plasma[4][5] |
| Recovery | > 90%[4][5] |
| Precision (RSD) | < 10% for intra- and inter-assay accuracy and precision[4][5] |
Experimental Protocol: Normal-Phase HPLC
This protocol details the steps for the chiral separation of fluvastatin enantiomers using the Chiralpak AD column.
1. Materials and Reagents
-
Fluvastatin sodium reference standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
-
HPLC system with UV detector
-
Chiralpak AD column (250 mm x 4.6 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
3. Preparation of Standard Solutions
-
Prepare a stock solution of racemic fluvastatin by accurately weighing a known amount of the reference standard and dissolving it in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 20 µmol/L to 300 µmol/L).[2][3]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Analysis
-
Install the Chiralpak AD column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the standard solutions and samples.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.
-
Determine the concentration of each enantiomer in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the enantiomeric excess (e.e.) if required.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow of the chiral HPLC method development and the experimental procedure.
Figure 1. Workflow for Chiral HPLC Analysis of Fluvastatin.
Figure 2. Principle of Chiral Separation of Fluvastatin.
References
- 1. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [continue.academax.com]
- 4. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of (3R,5S)-Fluvastatin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of the active enantiomer of Fluvastatin, (3R,5S)-Fluvastatin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a racemic mixture of (+)-3R,5S and (-)-3S,5R enantiomers. The therapeutic activity, however, resides almost exclusively in the (+)-3R,5S enantiomer. Therefore, a stereoselective bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile. This application note details a validated LC-MS/MS method for the chiral separation and quantification of this compound in human plasma.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of this compound in plasma.
Materials and Reagents
-
Reference Standards: (+)-3R,5S-Fluvastatin, (-)-3S,5R-Fluvastatin, and a suitable internal standard (IS), such as Warfarin or Fluvastatin-d6.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Diisopropyl ether (all HPLC or MS grade).
-
Reagents: Formic acid, Ammonium acetate, and Milli-Q or deionized water.
-
Biological Matrix: Drug-free human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.
-
Allow plasma samples to thaw at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the internal standard working solution (e.g., Warfarin at a suitable concentration).
-
Vortex for 10 seconds.
-
Adjust the pH of the plasma to 5.0 by adding a small volume of a suitable buffer.
-
Add 1 mL of diisopropyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Column: ChiralCel OD-R (or equivalent chiral stationary phase for enantiomeric separation).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 24:36:40 v/v/v) containing 0.1% formic acid.[1][2][3]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Mass Spectrometry (MS):
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Data Presentation: Quantitative Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and recovery.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[1][2][3] |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Low QC (4.5 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid QC (75 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| High QC (400 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| The coefficients of variation and relative errors were less than 10%.[1][2][3] |
Table 3: Recovery
| Analyte | Recovery (%) |
| This compound | > 90%[1][2][3] |
| Internal Standard | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Experimental workflow for this compound quantification.
Bioanalytical Method Validation Logic
The following diagram outlines the logical relationship between the key validation experiments.
Caption: Logical flow of bioanalytical method validation experiments.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The detailed protocol and validation data demonstrate its suitability for use in clinical and research settings, enabling accurate pharmacokinetic and pharmacodynamic assessments of this therapeutically important enantiomer.
References
Application Notes and Protocols for (3R,5S)-Fluvastatin in Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,5S)-Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5][6] As a member of the statin drug class, it is widely used to reduce plasma cholesterol levels and prevent cardiovascular diseases.[3][4] Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor.[3][4] Beyond its lipid-lowering effects, in vitro studies have demonstrated that Fluvastatin exhibits pleiotropic effects, including anti-proliferative, pro-apoptotic, and anti-migratory activities in various cell types, particularly in cancer cell lines.[2][7][8] These attributes make Fluvastatin a valuable tool for in vitro research in oncology, cardiovascular biology, and cell signaling.
These application notes provide detailed protocols for key in vitro cell-based assays to investigate the cellular mechanisms of action of this compound.
Mechanism of Action
Fluvastatin competitively binds to HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.[1][4][5] This inhibition depletes the intracellular pool of mevalonate and its downstream isoprenoid derivatives, such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for various cellular functions, including proliferation, survival, and migration. By disrupting the function of these key signaling proteins, Fluvastatin can modulate signaling pathways such as the Akt and ERK pathways, leading to the induction of apoptosis and cell cycle arrest in susceptible cell types.[2][9]
Caption: Fluvastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Data Presentation: Anti-Proliferative Activity of Fluvastatin
The cytotoxic and anti-proliferative effects of Fluvastatin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The tables below summarize reported IC50 values for Fluvastatin in various cell lines.
Table 1: IC50 Values of Fluvastatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A-375 | Malignant Melanoma | 48 | ~50 | [7] |
| A-673 | Ewing's Sarcoma | 72 | ~50 | [7] |
| DoTc2 4510 | Cervical Carcinoma | 24 | >100 | [7] |
| MCF-7 | Breast Adenocarcinoma | 72 | >100 | [7] |
| HepG2 | Hepatocellular Carcinoma | 24 | ~20 | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | 24 | ~10 | [8] |
| MHCC-97H | Hepatocellular Carcinoma | 24 | ~5 | [8] |
| HEp-2 | Larynx Carcinoma | Not Specified | 2.43 µg/mL | [10] |
| KB | Nasopharyngeal Carcinoma | Not Specified | 2.29 µg/mL | [10] |
| HeLa | Cervical Carcinoma | Not Specified | 5.02 µg/mL | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.
Experimental Protocols
The following section provides detailed protocols for a selection of key in vitro assays to characterize the cellular effects of Fluvastatin.
Caption: General workflow for in vitro cell-based assays with Fluvastatin.
Protocol 1: HMG-CoA Reductase Activity Assay (Colorimetric)
Principle: This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reduction of HMG-CoA to mevalonate.[11] Fluvastatin's inhibitory effect can be quantified by comparing the rate of NADPH consumption in its presence versus its absence.
Materials and Reagents:
-
HMG-CoA Reductase Assay Kit (e.g., Abcam ab204701, Assay Genie BN00816, or similar)[11][12]
-
Purified HMG-CoA reductase or cell/tissue lysate containing the enzyme
-
This compound
-
96-well UV-transparent flat-bottom plate
-
Microplate reader capable of kinetic measurement at 340 nm
Procedure:
-
Reagent Preparation: Prepare all kit components (Assay Buffer, HMG-CoA, NADPH) according to the manufacturer's instructions.[11][12] Prepare a stock solution of Fluvastatin in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Reaction Setup: In a 96-well plate, set up the following wells:
-
Sample Wells: Add HMG-CoA Reductase Assay Buffer, the enzyme source, and your desired concentration of Fluvastatin.
-
Inhibitor Control Well (Positive Control): Add Assay Buffer, the enzyme source, and a known HMG-CoA reductase inhibitor provided in the kit (e.g., Atorvastatin).[11][12]
-
Enzyme Control Well (Negative Control): Add Assay Buffer and the enzyme source without any inhibitor.
-
Reagent Background Control: Add Assay Buffer only, without the enzyme.[11]
-
-
Initiate Reaction: Prepare a Reaction Mix containing HMG-CoA and NADPH in Assay Buffer. Add the Reaction Mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10-30 minutes.[12]
Data Analysis:
-
Calculate the rate of decrease in absorbance (ΔOD/min) for each well.
-
Subtract the rate of the reagent background control from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl] * 100
-
Plot the percent inhibition against the log of Fluvastatin concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[14] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
Selected cell line (e.g., A-375, HepG2, H441)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[15][16]
-
Fluvastatin Treatment: Prepare serial dilutions of Fluvastatin in culture medium. Remove the old medium from the wells and add 100 µL of the Fluvastatin dilutions. Include wells with medium only (background control) and cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[15][17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measurement: Read the absorbance at a wavelength between 560-590 nm using a microplate reader.[14][16]
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of Fluvastatin concentration to determine the IC50 value.
Protocol 3: Caspase-3 Activity Assay (Colorimetric or Fluorometric)
Principle: Caspase-3 is a key executioner caspase activated during apoptosis.[18] This assay utilizes a specific peptide substrate for caspase-3, which is conjugated to a chromophore (p-nitroaniline, p-NA) or a fluorophore (7-amino-4-methylcoumarin, AMC).[18][19] Cleavage of the substrate by active caspase-3 releases the chromophore/fluorophore, which can be quantified spectrophotometrically (at 405 nm) or fluorometrically (Ex/Em = 380/460 nm), respectively.[18][19][20]
Materials and Reagents:
-
Caspase-3 Assay Kit (e.g., Abcam ab39401, Cell Signaling Technology #5723)[18][19]
-
Cells treated with Fluvastatin and control cells
-
Ice-cold PBS
-
Cell Lysis Buffer (provided in the kit)
-
DTT (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-p-NA or Ac-DEVD-AMC)
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce Apoptosis: Treat cells with Fluvastatin at the desired concentrations and for the appropriate time to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative (vehicle-treated) control.
-
Cell Lysis:
-
For suspension cells, pellet ~1-2 x 10⁶ cells, wash with ice-cold PBS, and resuspend the pellet in 50 µL of cold Lysis Buffer.[20]
-
For adherent cells, scrape the cells in ice-cold PBS, pellet, and lyse as above.
-
-
Incubation: Incubate the lysates on ice for 10-30 minutes.[20]
-
Centrifugation: Centrifuge the lysates at >12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[20][21] Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][20]
-
Measurement: Read the absorbance at 400-405 nm (colorimetric) or fluorescence at Ex/Em = 380/420-460 nm (fluorometric).[18][19]
Data Analysis:
-
Compare the readings from Fluvastatin-treated samples to the negative control.
-
Results are often expressed as fold-increase in caspase-3 activity over the control.
Protocol 4: Western Blot Analysis for Key Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. After treatment with Fluvastatin, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific to target proteins (e.g., cleaved caspase-3, cleaved PARP, p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).[2][22] An enzyme-conjugated secondary antibody is used for detection.
Materials and Reagents:
-
Cells treated with Fluvastatin and control cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation:
-
Wash treated and control cells with ice-cold PBS and aspirate.[21]
-
Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21][23]
-
Incubate on ice, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[23]
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[21]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.[21]
Data Analysis:
-
The intensity of the bands corresponding to the target proteins is quantified using densitometry software.
-
The expression of target proteins is typically normalized to a loading control.
-
The expression levels in Fluvastatin-treated samples are compared to those in control samples. For signaling proteins, the ratio of the phosphorylated form to the total protein is often calculated.
Caption: Fluvastatin inhibits the Akt and ERK signaling pathways.
References
- 1. Fluvastatin - Proteopedia, life in 3D [proteopedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]
- 6. Fluvastatin - Wikipedia [en.wikipedia.org]
- 7. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Fluvastatin Induces Apoptosis in Primary and Transformed Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. abcam.com [abcam.com]
- 20. mpbio.com [mpbio.com]
- 21. origene.com [origene.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the Purity Assessment of (3R,5S)-Fluvastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical techniques for the quantitative and qualitative purity assessment of (3R,5S)-Fluvastatin. The protocols detailed herein are essential for quality control, stability studies, and impurity profiling in drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the determination of Fluvastatin purity and the quantification of its related substances. The versatility of HPLC allows for the separation of the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products formed under various stress conditions, making it suitable for stability studies as per ICH guidelines.[1][2][3]
Experimental Protocol:
-
Chromatographic System:
-
Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of methanol, 20mM Phosphate buffer (pH 3.2 adjusted with Phosphoric acid), and acetonitrile in a ratio of 55:30:15 (v/v/v).[4]
-
Flow Rate: 1.1 mL/minute.[4]
-
Detection: UV at 234 nm.[4]
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Fluvastatin Sodium reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Fluvastatin Sodium sample in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and test solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage purity of the Fluvastatin sample and the levels of any impurities.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 3-15 µg/mL | [4] |
| Retention Time | ~5.5 minutes | [4] |
| Assay Purity | 99.88% - 100.09% | [4] |
Impurity Profiling by HPLC
A comprehensive impurity profile is crucial for ensuring the safety and efficacy of the drug product. Forced degradation studies are performed to identify potential degradation pathways.[1][2][3]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 60°C.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm).
The samples from these stress conditions are then analyzed using a validated stability-indicating HPLC method to identify and quantify the degradation products.
Chiral Purity Assessment
Since the therapeutic activity of Fluvastatin resides primarily in the (3R,5S)-enantiomer, it is critical to control the presence of the inactive or less active (3S,5R)-enantiomer.[5] Chiral HPLC and Capillary Electrophoresis are the primary methods for this assessment.
Chiral High-Performance Liquid Chromatography (HPLC)
This method enables the separation and quantification of the two enantiomers of Fluvastatin.
Experimental Protocol:
-
Chromatographic System:
-
Sample Preparation:
-
Dissolve the Fluvastatin sample in the mobile phase to a suitable concentration.
-
-
Procedure:
-
Equilibrate the chiral HPLC system with the mobile phase.
-
Inject the sample solution.
-
Record the chromatogram and determine the peak areas for both the (3R,5S) and (3S,5R) enantiomers.
-
Calculate the enantiomeric excess.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 20-300 µmol/L | |
| Recovery | (99.4 ± 0.8)% | [7] |
| Precision (Inter- and Intra-assay) | <10% | [7] |
| Quantitation Limit (LC-MS/MS) | 1.5 ng/mL for each enantiomer |
Capillary Electrophoresis (CE) for Chiral Separation
CE offers an alternative and efficient method for the enantiomeric purity determination of Fluvastatin.
Experimental Protocol:
-
CE System:
-
Procedure:
-
Condition the capillary with the running buffer.
-
Inject the sample solution.
-
Apply the separation voltage and record the electropherogram.
-
Quantify the enantiomers based on their peak areas relative to the internal standard.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 400-700 µg/mL | [8] |
| Limit of Detection (LOD) | 1.5 µg/mL | [8] |
| Limit of Quantification (LOQ) | 2.5 µg/mL | [8] |
| Repeatability (CV%) | 0.96% for (+)-3R, 5S and 0.92% for (-)-3S, 5R | [8] |
Spectroscopic Techniques for Quantification
Spectroscopic methods provide a rapid and straightforward approach for the quantification of Fluvastatin in bulk and pharmaceutical dosage forms.
UV-Visible Spectrophotometry
Derivative spectrophotometry can be used to determine Fluvastatin in the presence of its degradation products.
Experimental Protocol:
-
Instrument: UV-Visible Spectrophotometer.
-
Method: First derivative spectrophotometry.[9]
-
Measurement Wavelength: 259.6 nm.[9]
-
Solvent: Methanol.[9]
-
Procedure:
-
Prepare a series of standard solutions of Fluvastatin in methanol.
-
Record the zero-order absorption spectra and calculate the first derivative spectra.
-
Measure the derivative signal at 259.6 nm.
-
Prepare a sample solution and measure its derivative signal.
-
Calculate the concentration of Fluvastatin in the sample using the calibration curve.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 10.0-28.0 µg/mL | [9] |
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical flow for HPLC method development for Fluvastatin analysis.
References
- 1. scispace.com [scispace.com]
- 2. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. oarjpublication.com [oarjpublication.com]
- 5. sigaa.ufs.br [sigaa.ufs.br]
- 6. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid spectrophotometric method for quantitative determination of simvastatin and fluvastatin in human serum and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (3R,5S)-Fluvastatin as a Reference Standard in Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Fluvastatin is a chiral compound and is typically administered as a racemic mixture of two enantiomers: (+)-(3R,5S)-Fluvastatin and (–)-(3S,5R)-Fluvastatin.[3] The pharmacological activity, however, resides almost exclusively in the (3R,5S)-enantiomer, which is a potent inhibitor of the HMG-CoA reductase enzyme.[3]
Given the stereoselective nature of its activity and metabolism, the use of enantiomerically pure (3R,5S)-Fluvastatin as a reference standard is critical for the accurate development and validation of analytical methods. This document provides detailed protocols and data for its use in enantiomeric purity assessment, quantitative analysis in biological matrices, and system suitability testing.
Mechanism of Action: HMG-CoA Reductase Inhibition
This compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this step, it reduces the endogenous synthesis of cholesterol in the liver.
Caption: HMG-CoA reductase inhibition by this compound.
Application 1: Chiral Separation and Purity Assessment
Using this compound as a reference standard is essential for developing methods to separate and quantify the enantiomers in bulk drug substances and pharmaceutical formulations. This ensures the correct stereoisomeric composition and purity.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the chiral separation of fluvastatin enantiomers based on established techniques.[3][4][5]
Caption: Workflow for chiral separation of Fluvastatin.
Methodology:
-
Materials and Equipment:
-
Standard Preparation:
-
Reference Standard: Prepare a stock solution of this compound in the mobile phase diluent.
-
System Suitability/Racemate Standard: Prepare a stock solution of racemic Fluvastatin to confirm the separation of the two enantiomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Fluvastatin bulk drug or formulation extract in the mobile phase diluent to achieve a suitable concentration.
-
-
Chromatographic Conditions:
-
The following tables summarize typical starting conditions for method development.
-
Table 1: Example HPLC Method Parameters for Chiral Separation
| Parameter | Method A | Method B |
|---|---|---|
| Column | Chiralpak AD (4.6 mm x 250 mm)[4][5] | Chiralcel OD-R[6][7] |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1)[4][5] | Acetonitrile:Methanol:Water + 0.1% Formic Acid (24:36:40)[6][7] |
| Flow Rate | 0.5 mL/min[4][5] | 1.0 mL/min (Typical) |
| Detection | UV at 239 nm[4][5] | Fluorescence (Ex: 305 nm, Em: 390 nm)[3] or MS/MS[6] |
| Column Temp. | Ambient | Ambient |
Application 2: Quantitative Analysis in Biological Matrices
This application is crucial for pharmacokinetic studies, where the disposition of the active (3R,5S) enantiomer and its counterpart (3S,5R) must be monitored separately in plasma or serum.
Experimental Protocol: LC-MS/MS Bioanalysis
This protocol outlines a high-sensitivity method for quantifying Fluvastatin enantiomers in human plasma.[6][7]
Caption: Workflow for bioanalysis of Fluvastatin enantiomers.
Methodology:
-
Materials and Equipment:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Sample Preparation (Extraction):
-
To a plasma sample (e.g., 0.5 mL), add the internal standard solution.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., diisopropyl ether).[6]
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Conditions: Use a chiral column and mobile phase system similar to Method B in Table 1 to achieve enantiomeric separation.[6]
-
MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions.
-
Method Performance and Data
The use of a certified this compound reference standard is paramount to achieving the performance metrics required for validated bioanalytical methods.
Table 2: Summary of Analytical Method Performance Data
| Parameter | HPLC-UV[4][5] | LC-MS/MS[6][7] | Capillary Electrophoresis[9] |
|---|---|---|---|
| Analyte(s) | Fluvastatin Enantiomers | Fluvastatin Enantiomers | Fluvastatin Enantiomers |
| Linearity Range | 20 - 300 µmol/L | 1.5 - 500 ng/mL | 400 - 700 µg/mL |
| Correlation Coeff. (r²) | > 0.999 | > 0.99 | > 0.995 |
| Limit of Quantitation (LOQ) | 20 µmol/L | 1.5 ng/mL | 2.5 µg/mL |
| Recovery | 99.4 ± 0.8% | > 90% | Not specified |
| Precision (CV%) | < 10% | < 10% | < 1.0% |
Application 3: System Suitability Testing
Pharmacopoeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide "Fluvastatin for system suitability" reference standards.[10] These are used to verify the resolution, precision, and overall performance of a chromatographic system before running analytical tests, ensuring that the system is fit for its intended purpose.
Protocol:
-
Prepare the system suitability solution as directed by the relevant pharmacopoeial monograph, typically using the specified reference standard which may be a mixture.[10][11]
-
Inject the solution onto the HPLC system.
-
Verify critical parameters such as:
-
Resolution: The degree of separation between the two enantiomer peaks.
-
Tailing factor: A measure of peak symmetry.
-
Relative standard deviation (RSD): For replicate injections to demonstrate system precision.
-
-
The system is deemed suitable for analysis only if all parameters meet the acceptance criteria defined in the monograph.
Reference Standard Handling and Storage
-
Storage: Store the this compound reference standard at the recommended temperature, typically +5°C, and protect from light.[12]
-
Preparation: Allow the container to reach ambient temperature before opening to prevent moisture condensation. Prepare solutions fresh or validate their stability under storage conditions.
The this compound reference standard is an indispensable tool for the pharmaceutical industry. Its proper use is fundamental for the validation of analytical methods designed to assess enantiomeric purity, conduct pharmacokinetic research, and perform routine quality control of Fluvastatin. The protocols and data presented here provide a comprehensive guide for researchers and scientists working with this stereoisomerically active drug.
References
- 1. ijnrd.org [ijnrd.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [continue.academax.com]
- 6. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of fluvastatin enantiomers and the racemate in human blood plasma by liquid chromatography and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluvastatin for system suitability CRS | LGC Standards [lgcstandards.com]
- 11. Fluvastatin for system suitability CRS | LGC Standards [lgcstandards.com]
- 12. Fluvastatin For System Suitability CRS | CAS Number 93957-55-2 [klivon.com]
Application of (3R,5S)-Fluvastatin in Cardiovascular Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-Fluvastatin, a synthetic member of the statin class of HMG-CoA reductase inhibitors, is widely recognized for its lipid-lowering properties. Beyond its established role in managing hypercholesterolemia, Fluvastatin exhibits pleiotropic effects that are of significant interest in cardiovascular research. These non-lipid-lowering effects, including anti-inflammatory, anti-proliferative, and endothelial-protective actions, make it a valuable tool for investigating the pathophysiology of various cardiovascular diseases and for the preclinical assessment of potential therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in key cardiovascular research models, focusing on atherosclerosis, myocardial infarction, and hypertension. The information is intended to guide researchers in designing and executing robust in vivo and in vitro studies to explore the multifaceted cardiovascular effects of Fluvastatin.
I. Atherosclerosis Research Models
Fluvastatin has been shown to attenuate the development and progression of atherosclerosis through both lipid-lowering and pleiotropic mechanisms. Rabbit models fed a high-cholesterol diet are commonly used to mimic human atherosclerosis.
Quantitative Data Summary
| Parameter | Animal Model | Fluvastatin Dose | Treatment Duration | Key Findings | Reference |
| Serum Cholesterol | New Zealand White Rabbits | 10 mg/kg/day | 16 weeks | Significant reduction in total cholesterol and LDL-cholesterol levels. | [1] |
| Atherosclerotic Plaque Area | New Zealand White Rabbits | 10 mg/kg/day | 16 weeks | Reduced aortic plaque area compared to the control group. | [1] |
| Macrophage Infiltration | New Zealand White Rabbits | 10 mg/kg/day | 16 weeks | Decreased macrophage accumulation within atherosclerotic plaques. | [1] |
Experimental Protocol: High-Cholesterol Diet-Induced Atherosclerosis in Rabbits
Objective: To induce atherosclerosis in rabbits and assess the therapeutic effects of this compound.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Standard rabbit chow
-
High-cholesterol diet (standard chow supplemented with 1-2% cholesterol and 5-10% coconut oil)
-
This compound sodium salt
-
Vehicle (e.g., sterile water or saline)
-
Gavage needles
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for tissue harvesting
-
Formalin (10% neutral buffered)
-
Oil Red O stain
-
Hematoxylin and eosin (H&E) stain
-
Antibodies for immunohistochemistry (e.g., anti-RAM11 for macrophages)
Procedure:
-
Acclimatization: House rabbits individually and allow them to acclimate for at least one week with free access to standard chow and water.
-
Induction of Atherosclerosis:
-
Divide rabbits into three groups: Control (standard diet), Atherosclerosis (high-cholesterol diet + vehicle), and Fluvastatin-treated (high-cholesterol diet + Fluvastatin).
-
Feed the Atherosclerosis and Fluvastatin-treated groups the high-cholesterol diet for 8-16 weeks.
-
-
Fluvastatin Administration:
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring:
-
Monitor body weight weekly.
-
Collect blood samples at baseline and regular intervals to measure serum lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the rabbits under deep anesthesia.
-
Perfuse the vascular system with saline followed by 10% neutral buffered formalin.
-
Carefully dissect the entire aorta.
-
Gross Plaque Analysis: Stain the aorta en face with Oil Red O to visualize and quantify the area of atherosclerotic plaques.
-
Histological Analysis:
-
Process aortic segments for paraffin embedding.
-
Cut cross-sections and stain with H&E to assess plaque morphology and cellularity.
-
Perform immunohistochemistry using specific antibodies to identify and quantify inflammatory cells (e.g., macrophages) within the plaques.
-
-
Experimental Workflow: Atherosclerosis Model
Caption: Workflow for the rabbit atherosclerosis model.
II. Myocardial Infarction Research Models
Fluvastatin has demonstrated cardioprotective effects in models of myocardial infarction (MI), primarily by reducing apoptosis and inflammation and improving ventricular remodeling. The mouse model of left coronary artery (LCA) ligation is a standard method to induce MI.
Quantitative Data Summary
| Parameter | Animal Model | Fluvastatin Dose | Treatment Duration | Key Findings | Reference |
| Survival Rate | C57BL/6 Mice | 10 mg/kg/day | 4 weeks post-MI | Increased survival rate in the Fluvastatin-treated group. | |
| Infarct Size | C57BL/6 Mice | 10 mg/kg/day | 4 weeks post-MI | No significant difference in initial infarct size, suggesting effects on remodeling. | |
| Left Ventricular Ejection Fraction (LVEF) | C57BL/6 Mice | 10 mg/kg/day | 4 weeks post-MI | Improved LVEF compared to the vehicle-treated MI group. | |
| Apoptosis (TUNEL-positive cells) | C57BL/6 Mice | 10 mg/kg/day | 24 hours post-MI | Reduced number of apoptotic cardiomyocytes in the peri-infarct area. | |
| Cardiac Fibrosis | C57BL/6 Mice | 10 mg/kg/day | 4 weeks post-MI | Decreased interstitial fibrosis in the non-infarcted myocardium. |
Experimental Protocol: Myocardial Infarction via Left Coronary Artery (LCA) Ligation in Mice
Objective: To induce myocardial infarction in mice and evaluate the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound sodium salt
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., isoflurane)
-
Rodent ventilator
-
Surgical microscope
-
Microsurgical instruments
-
7-0 or 8-0 silk suture
-
Echocardiography system
-
TUNEL assay kit
-
Masson's trichrome stain
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the mouse with isoflurane.
-
Intubate the mouse and connect it to a rodent ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a 7-0 or 8-0 silk suture to induce MI.[2]
-
Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest in layers.
-
-
Fluvastatin Administration:
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle intraperitoneally or by oral gavage, starting either before or immediately after surgery and continuing for the desired duration.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative analgesia.
-
Monitor the animals closely for recovery.
-
-
Functional Assessment:
-
Perform serial echocardiography at baseline and various time points post-MI to assess cardiac function (e.g., LVEF, fractional shortening, ventricular dimensions).
-
-
Histological and Molecular Analysis:
-
At the end of the study, euthanize the mice and harvest the hearts.
-
Infarct Size Measurement: At 24 hours, perfuse the heart and stain with TTC (2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.
-
Apoptosis Assay: At 24-48 hours, perform TUNEL staining on heart sections to quantify apoptotic cells in the border zone of the infarct.[3]
-
Fibrosis Assessment: At 4 weeks, use Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis) in the infarcted and remote myocardium.[4][5]
-
Experimental Workflow: Myocardial Infarction Model
Caption: Workflow for the mouse myocardial infarction model.
III. Hypertension Research Models
Fluvastatin has been observed to exert beneficial effects on the vasculature in hypertensive models, often independent of blood pressure reduction. These effects are attributed to improved endothelial function and reduced vascular remodeling. Spontaneously hypertensive rats (SHR) are a widely used genetic model of essential hypertension.
Quantitative Data Summary
| Parameter | Animal Model | Fluvastatin Dose | Treatment Duration | Key Findings | Reference |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 4 mg/kg/day | 5 weeks | No significant effect on blood pressure. | [6] |
| Vascular Remodeling (Media/Lumen Ratio) | Spontaneously Hypertensive Rats (SHR) | 4 mg/kg/day | 5 weeks | Reduced media-to-lumen ratio in mesenteric resistance arteries. | [6] |
| Endothelial Function (Acetylcholine-induced relaxation) | Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day | 8 weeks | Improved endothelium-dependent vasodilation. |
Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
Objective: To investigate the effects of this compound on vascular structure and function in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound sodium salt
-
Vehicle
-
Tail-cuff system for blood pressure measurement
-
Wire myograph system for vascular reactivity studies
-
Pressure perfusion fixation apparatus
-
Histological stains (e.g., H&E, Verhoeff-Van Gieson)
Procedure:
-
Animal Groups and Treatment:
-
Use age-matched SHR and WKY rats.
-
Divide SHR into two groups: SHR + Vehicle and SHR + Fluvastatin.
-
Administer this compound (e.g., 4-20 mg/kg/day) or vehicle in drinking water or by daily gavage for a specified period (e.g., 4-8 weeks).
-
-
Blood Pressure Measurement:
-
Vascular Function Assessment:
-
At the end of the treatment period, euthanize the rats.
-
Isolate thoracic aorta or mesenteric resistance arteries.
-
Mount arterial rings in a wire myograph system containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2.[9]
-
Assess endothelium-dependent relaxation by constructing cumulative concentration-response curves to acetylcholine in pre-constricted vessels (e.g., with phenylephrine).
-
Assess endothelium-independent relaxation using a nitric oxide donor (e.g., sodium nitroprusside).
-
-
Vascular Structure Analysis:
-
Perfuse the animals at a constant pressure with a fixative (e.g., glutaraldehyde).
-
Excise arterial segments, embed in paraffin, and section.
-
Stain sections to visualize the vessel wall components.
-
Use morphometric analysis to measure media thickness, lumen diameter, and calculate the media-to-lumen ratio.
-
IV. Key Signaling Pathways Modulated by this compound
Fluvastatin's pleiotropic cardiovascular effects are mediated through the modulation of several intracellular signaling pathways. The inhibition of HMG-CoA reductase by Fluvastatin not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac.
A. Inhibition of the RhoA/ROCK Pathway
The RhoA/Rho-kinase (ROCK) pathway is implicated in various pathological processes in the cardiovascular system, including vasoconstriction, inflammation, and fibrosis. By inhibiting the geranylgeranylation of RhoA, Fluvastatin prevents its activation and downstream signaling.
Key effects of RhoA/ROCK inhibition by Fluvastatin:
-
Upregulation of endothelial nitric oxide synthase (eNOS): Inhibition of RhoA/ROCK leads to increased eNOS expression and activity, promoting vasodilation and improving endothelial function.
-
Anti-inflammatory effects: Reduced RhoA activity can suppress the expression of pro-inflammatory cytokines and adhesion molecules.
-
Anti-fibrotic effects: Inhibition of this pathway can attenuate the proliferation and activation of cardiac fibroblasts.
Caption: Fluvastatin inhibits the RhoA/ROCK pathway.
B. Activation of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and angiogenesis. Fluvastatin has been shown to activate this pathway, contributing to its cardioprotective effects.
Key effects of PI3K/Akt activation by Fluvastatin:
-
eNOS phosphorylation: Akt phosphorylates and activates eNOS, leading to increased nitric oxide production.
-
Anti-apoptotic effects: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby promoting cell survival.
-
Pro-angiogenic effects: Activation of this pathway can stimulate the expression of vascular endothelial growth factor (VEGF), promoting angiogenesis.
Caption: Fluvastatin activates the PI3K/Akt pathway.
V. Conclusion
This compound is a versatile pharmacological tool for investigating the complex cellular and molecular mechanisms underlying cardiovascular diseases. Its well-characterized lipid-lowering effects, combined with its significant pleiotropic actions on key signaling pathways, make it an invaluable agent in preclinical research. The protocols and data presented here provide a framework for utilizing Fluvastatin in robust and reproducible models of atherosclerosis, myocardial infarction, and hypertension, facilitating a deeper understanding of cardiovascular pathophysiology and the development of novel therapeutic interventions.
References
- 1. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Fluvastatin remodels resistance arteries in genetically hypertensive rats, even in the absence of any effect on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Aortic vascular reactivity assessment [bio-protocol.org]
Application Notes and Protocols for the Enantioselective Analysis of Fluvastatin in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed lipid-lowering agent.[1] It is marketed as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S-fluvastatin and the less active (-)-3S,5R-fluvastatin.[2][3] The stereoisomers of chiral drugs can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties.[4][5] Therefore, enantioselective bioanalytical methods are crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer, which is essential for comprehensive pharmacokinetic studies and drug development.[4][6] This document provides detailed application notes and protocols for the enantioselective analysis of fluvastatin in plasma samples.
Pharmacokinetic Profile of Fluvastatin Enantiomers
Pharmacokinetic studies have revealed stereoselectivity in the disposition of fluvastatin enantiomers. Generally, the plasma concentrations of the (-)-3S,5R isomer are higher than those of the active (+)-3R,5S isomer.[2][7] This difference is reflected in key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
Table 1: Pharmacokinetic Parameters of Fluvastatin Enantiomers Following a Single Oral Dose
| Parameter | (+)-3R,5S-Fluvastatin | (-)-3S,5R-Fluvastatin | Reference |
| Cmax (ng/mL) | 60.3 | 92.4 | [2] |
| AUC (0-inf) (ng·h/mL) | 97.4 | 133.3 | [2] |
| Oral Clearance (CL/F) (L/h) | 49.58 | 29.27 | [7] |
Data from a study involving a single 20 mg oral dose of racemic fluvastatin.[2] Oral clearance data is from a separate study with a 40 mg single oral dose.[7]
Experimental Protocols
Two primary methods for the enantioselective analysis of fluvastatin in plasma are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Enantioselective Analysis by HPLC with Fluorescence Detection
This method offers robust and sensitive quantification of fluvastatin enantiomers.
1. Sample Preparation (Solid-Phase Extraction)
-
Equilibrate a 3 mL LC-18 Supelclean solid-phase extraction (SPE) column with methanol followed by water.[2]
-
Load 1 mL of human plasma onto the SPE column.[2]
-
Wash the column with water and then with acetonitrile.[2]
-
Elute the fluvastatin enantiomers with methanol containing 0.2% diethylamine.[2]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
-
Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[2]
-
Mobile Phase: A suitable mixture of hexane, isopropanol, and trifluoroacetic acid. A common ratio is 90:10:0.1 (v/v/v).[8][9]
-
Detection: Fluorescence detector with excitation at 305 nm and emission at 390 nm.[2]
3. Method Validation Parameters
-
Linearity: 0.75 ng/mL to 625 ng/mL.[2]
-
Quantification Limit: 0.75 ng/mL for each enantiomer.[2]
-
Recovery: Greater than 80% for both enantiomers.[2]
-
Precision (RSD): Less than 10% for intra- and inter-assay precision.[2]
Protocol 2: Enantioselective Analysis by LC-MS/MS
This method provides high sensitivity and specificity, making it ideal for studies with low plasma concentrations.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add an internal standard (e.g., warfarin).[7][10]
-
Add 1 mL of 0.75 M acetate buffer (pH 5.0) and 5 mL of diisopropyl ether.[11]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Column: Chiralcel OD-R (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, reverse phase).[7][10]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 24:36:40 v/v/v) containing 0.1% formic acid.[7][10]
-
Flow Rate: 0.7 mL/min.[11]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][11]
-
Monitoring: Selected Reaction Monitoring (SRM) mode. For fluvastatin enantiomers, monitor the transition m/z 410.6 > 348.2.[7][10]
3. Method Validation Parameters
-
Linearity: Not explicitly stated, but the method is sensitive.
-
Quantification Limit: 1.5 ng/mL for each enantiomer.[7]
-
Recovery: Higher than 90%.[7]
-
Precision (CV) and Accuracy (RE): Less than 10%.[7]
Visualized Workflows
Caption: Workflow for HPLC-based enantioselective analysis.
Caption: Workflow for LC-MS/MS-based enantioselective analysis.
Conclusion
The choice between HPLC with fluorescence detection and LC-MS/MS for the enantioselective analysis of fluvastatin will depend on the specific requirements of the pharmacokinetic study, including the required sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated, provide reliable and accurate quantification of fluvastatin enantiomers in plasma, enabling a thorough understanding of their stereoselective pharmacokinetic properties. This is critical for optimizing drug therapy and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [continue.academax.com]
- 10. researchgate.net [researchgate.net]
- 11. sigaa.ufs.br [sigaa.ufs.br]
Application Notes and Protocols for the Determination of Flvastatin Using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is widely prescribed for the treatment of hypercholesterolemia. Accurate and reliable analytical methods are crucial for the quantitative determination of fluvastatin in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids, for quality control, pharmacokinetic studies, and clinical monitoring. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose. This document provides detailed application notes and protocols for the determination of fluvastatin using various validated HPLC methods.
Method 1: Isocratic RP-HPLC for Fluvastatin in Bulk and Pharmaceutical Dosage Forms
This method is a straightforward and rapid isocratic reverse-phase HPLC technique suitable for the routine quality control analysis of fluvastatin sodium in its pure bulk form and in tablet formulations.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 6 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.9998 | [1] |
| Retention Time (t R ) | ~7.65 minutes | [1] |
| Limit of Detection (LOD) | 0.0194 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.0588 µg/mL | [1] |
| Accuracy (Recovery) | 98.31 - 99.70% | [1] |
| Intraday Precision (%RSD) | 0.2073 - 0.8976% | [1] |
| Interday Precision (%RSD) | 0.2073 - 0.8976% | [1] |
Experimental Protocol
1. Materials and Reagents:
-
Fluvastatin Sodium reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV/Vis detector.
-
Column: Hypersil® ODS C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, 20mM Phosphate buffer (pH 3.0, adjusted with phosphoric acid), and acetonitrile in the ratio of 5:3:2 (v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 235 nm.[1]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
3. Preparation of Solutions:
-
Phosphate Buffer (20mM, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20mM solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix methanol, the prepared phosphate buffer, and acetonitrile in a 5:3:2 ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[3]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Fluvastatin Sodium reference standard in the mobile phase to obtain the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 3, 4, 5, and 6 µg/mL) by diluting the standard stock solution with the mobile phase.[1]
4. Sample Preparation (Tablet Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of fluvastatin and transfer it to a volumetric flask.
-
Add a suitable amount of mobile phase, sonicate to dissolve the drug, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of fluvastatin in the sample solution from the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC analysis of fluvastatin in bulk and tablets.
Method 2: RP-HPLC with Fluorescence Detection for Fluvastatin in Human Plasma
This method offers high sensitivity for the determination of fluvastatin in human plasma, making it suitable for pharmacokinetic studies.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2 - 600 µg/L (ng/mL) | [4] |
| Correlation Coefficient (R²) | 0.999999 | [4] |
| Limit of Quantification (LOQ) | 2 µg/L (ng/mL) | [4] |
| Average Method Recovery | 95.0 - 100.9% | [4] |
| Within-day Precision (%RSD) | < 8% | [4] |
| Between-day Precision (%RSD) | < 8% | [4] |
Experimental Protocol
1. Materials and Reagents:
-
Fluvastatin reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: Kromasil C18 ODS (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of 0.02 mol/L monobasic potassium phosphate and acetonitrile (53:47, v/v).[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Fluorescence Detector: Excitation at 274 nm, Emission at 450 nm.[4]
-
Injection Volume: An aliquot of the supernatant after sample preparation.
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 0.02 mol/L solution of monobasic potassium phosphate in water. Mix with acetonitrile in a 53:47 ratio. Filter and degas.
-
Standard Stock Solution: Prepare a stock solution of fluvastatin in a suitable solvent (e.g., methanol).
-
Spiked Plasma Standards: Prepare calibration and quality control (QC) samples by spiking known amounts of fluvastatin standard solution into drug-free human plasma.
4. Sample Preparation (Plasma):
-
To 100 µL of plasma sample (or standard/QC), add acetonitrile containing 0.2% phosphoric acid for protein precipitation.[4]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant and inject it directly into the HPLC system.
Experimental Workflow
Caption: Workflow for fluvastatin analysis in human plasma.
Method 3: Stability-Indicating RP-HPLC Method
This method is designed to separate fluvastatin from its degradation products, making it suitable for stability studies of the drug substance and formulations.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 50 µg/mL | [5] |
| Mobile Phase | Methanol : Water (80:20, v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 242 nm | [5] |
| Internal Standard | Sodium Benzoate | [5] |
Experimental Protocol
1. Materials and Reagents:
-
Fluvastatin Sodium reference standard
-
Sodium Benzoate (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (for degradation studies)
2. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC with UV detector.
-
Column: Zorbax C18 reversed-phase column.[5]
-
Mobile Phase: Methanol : Water (80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 242 nm.[5]
-
Internal Standard: Sodium Benzoate.[5]
3. Preparation of Solutions:
-
Mobile Phase: Mix methanol and water in an 80:20 ratio. Filter and degas.
-
Standard Solution: Prepare a solution of fluvastatin in methanol.
-
Internal Standard Solution: Prepare a solution of sodium benzoate in methanol.
-
Working Standard Solution: Mix known volumes of the fluvastatin standard solution and the internal standard solution.
4. Forced Degradation Study (Example: Acid Degradation):
-
Dissolve fluvastatin in water and add 1 N HCl.
-
Reflux the solution at 100°C for a specified time (e.g., 90 minutes) to induce degradation.[5]
-
Cool, neutralize, and dilute the solution with the mobile phase before analysis.
5. Analysis Procedure:
-
Inject the working standard solution and the degraded sample solution (spiked with IS) into the HPLC system.
-
The method should demonstrate baseline separation between the intact fluvastatin peak, the internal standard peak, and any degradation product peaks.
-
Quantification is based on the ratio of the peak area of fluvastatin to the peak area of the internal standard.
Logical Relationship Diagram
Caption: Logic of a stability-indicating HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 3. oarjpublication.com [oarjpublication.com]
- 4. Determination of Fluvastatin Concentrations in Human Plasma by RP-HPLC with Fluorescence Detector and Its Application to Pharmacokinetic Study [journal11.magtechjournal.com]
- 5. sphinxsai.com [sphinxsai.com]
Application Notes: (3R,5S)-Fluvastatin Effects on Vascular Smooth Muscle Cells
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluvastatin inhibits AGE-induced cell proliferation and migration via an ERK5-dependent Nrf2 pathway in vascular smooth muscle cells | PLOS One [journals.plos.org]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Fluvastatin enhances apoptosis in cytokine-stimulated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statin mediated cholesterol depletion exerts coordinated effects on the alterations in rat vascular smooth muscle cell biomechanics and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluvastatin inhibits advanced glycation end products-induced proliferation, migration, and extracellular matrix accumulation in vascular smooth muscle cells by targeting connective tissue growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. VSMCs wound healing (migration) assay [bio-protocol.org]
- 16. KoreaMed Synapse [synapse.koreamed.org]
- 17. biotna.net [biotna.net]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
- 20. Protein extraction from aortas or VSMCs for Western blot [protocols.io]
- 21. ard.bmj.com [ard.bmj.com]
- 22. karger.com [karger.com]
Application Note: Chiral Separation of Fluvastatin Enantiomers by Capillary Electrophoresis
Introduction
Fluvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a synthetic drug that contains two chiral centers, and is administered as a racemic mixture of the (+)-3R, 5S and (-)-3S, 5R enantiomers. The enantiomers of fluvastatin may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1][2][3] This application note describes a validated capillary electrophoresis method for the chiral separation of fluvastatin enantiomers.
Principle
The chiral separation of fluvastatin enantiomers is achieved by capillary electrophoresis using a chiral selector added to the background electrolyte.[2] In this method, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is used as the chiral selector.[4] The underlying principle involves the formation of transient diastereomeric inclusion complexes between the fluvastatin enantiomers and the chiral selector. The differential stability of these complexes leads to different electrophoretic mobilities for the two enantiomers, enabling their separation. The separated enantiomers are then detected by UV absorbance.
Instrumentation and Materials
-
Instrumentation: Capillary Electrophoresis System with a UV detector
-
Capillary: Uncoated fused-silica capillary
-
Reagents:
-
Fluvastatin enantiomers ((+)-3R, 5S and (-)-3S, 5R)
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Boric acid
-
Sodium hydroxide
-
Fenoprofen (Internal Standard)
-
Methanol
-
Deionized water
-
Experimental Workflow
Caption: Experimental workflow for the chiral separation of fluvastatin.
Detailed Protocol
Preparation of Solutions
-
Running Buffer (100 mM Borate Buffer with 30 mg/mL HP-β-CD):
-
Dissolve an appropriate amount of boric acid in deionized water to make a 100 mM solution.
-
Adjust the pH to the desired value (e.g., 9.0) with sodium hydroxide.
-
Add (2-hydroxypropyl)-β-cyclodextrin to the borate buffer to a final concentration of 30 mg/mL.
-
Sonicate the solution to ensure complete dissolution of the HP-β-CD.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Sample Preparation:
-
Prepare stock solutions of racemic fluvastatin and the individual enantiomers in methanol.
-
Prepare a stock solution of the internal standard, fenoprofen, in methanol.
-
Working solutions are prepared by diluting the stock solutions with the running buffer to the desired concentration range (e.g., 400-700 µg/mL).[4]
-
Capillary Electrophoresis Conditions
The following table summarizes the optimized conditions for the chiral separation of fluvastatin enantiomers.[4]
| Parameter | Condition |
| Capillary | Uncoated fused-silica |
| Running Buffer | 100 mM Borate solution containing 30 mg/mL HP-β-CD |
| Applied Voltage | To be optimized (e.g., 20-30 kV) |
| Temperature | To be optimized (e.g., 25°C) |
| Injection Mode | Hydrodynamic (e.g., pressure or vacuum) |
| Detection Wavelength | To be optimized (e.g., 239 nm)[5] |
| Internal Standard | Fenoprofen |
Experimental Procedure
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the running buffer.
-
Equilibration: Equilibrate the capillary with the running buffer by applying pressure or voltage until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution into the capillary using a hydrodynamic injection method.
-
Separation: Apply the separation voltage to initiate the electrophoretic separation of the enantiomers.
-
Detection: Monitor the separation at the specified UV wavelength.
-
Data Acquisition: Record the electropherogram.
Logical Relationship for Chiral Separation
Caption: Principle of chiral separation by CE.
Results and Data Presentation
The described method allows for the baseline separation of the (+)-3R, 5S and (-)-3S, 5R enantiomers of fluvastatin. The following tables summarize the quantitative data obtained from the validation of this method.[4]
Table 1: Method Validation Parameters
| Parameter | (+)-3R, 5S Fluvastatin | (-)-3S, 5R Fluvastatin |
| Linearity Range (µg/mL) | 400 - 700 | 400 - 700 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Repeatability (CV %) | 0.96 | 0.92 |
| Limit of Detection (LOD) (µg/mL) | 1.5 | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 2.5 | 2.5 |
Conclusion
The presented capillary electrophoresis method provides a reliable and efficient means for the chiral separation and quantification of fluvastatin enantiomers. The use of (2-hydroxypropyl)-β-cyclodextrin as a chiral selector in a borate buffer system allows for excellent resolution and repeatability. This method is suitable for routine quality control of fluvastatin in pharmaceutical formulations and for enantioselective pharmacokinetic studies. The low consumption of reagents and short analysis times make it a cost-effective and environmentally friendly alternative to other chromatographic techniques.
References
- 1. Enantioselective determination of drugs in body fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Application of Enantioselective Capillary Electrophoresis in Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated analysis of fluvastatin in a pharmaceutical capsule formulation and serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (3R,5S)-Fluvastatin
Welcome to the technical support center for the stereoselective synthesis of (3R,5S)-Fluvastatin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield and stereoselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the stereoselective synthesis of this compound that influence the overall yield and purity?
A1: The critical steps that significantly impact the yield and stereochemical purity of this compound are the asymmetric aldol-type condensation to form the β-hydroxy ketoester intermediate and the subsequent diastereoselective reduction of the keto group to generate the syn-1,3-diol moiety.[1][2] Precise control of reagents, temperature, and reaction time during these stages is crucial for maximizing the desired (3R,5S) isomer and minimizing the formation of unwanted diastereomers.
Q2: What are the common methods to achieve high enantioselectivity in the initial carbon-carbon bond formation?
A2: High enantioselectivity is typically achieved through the use of chiral auxiliaries, chiral ligands in metal-catalyzed reactions, or enzymatic resolutions. A widely reported method involves the reaction of the fluvastatin aldehyde precursor with diketene in the presence of a titanium catalyst and a chiral Schiff base ligand.[1][3] This approach facilitates a highly enantioselective synthesis of the β-hydroxy ketoester intermediate.
Q3: How can I improve the diastereoselectivity of the ketone reduction step?
A3: Diastereoselectivity in the reduction of the β-hydroxy ketoester to the syn-1,3-diol is critical. Methods to enhance the formation of the desired syn isomer include chelation-controlled reductions. A common approach involves the use of a combination of an alkoxy diethylborane (e.g., methoxydiethylborane) and a reducing agent like sodium borohydride at low temperatures.[4][5] This procedure favors the formation of a six-membered ring intermediate that directs the hydride attack to yield the syn-diol.
Q4: What is the "anti-isomer" of Fluvastatin and how can its formation be minimized?
A4: The "anti-isomer" refers to the undesired (3R,5R) and (3S,5S) diastereomers of the dihydroxy heptenoic acid side chain. Its formation is a result of poor diastereoselectivity during the reduction of the keto group. To minimize its formation, careful optimization of the reduction conditions is necessary. This includes the choice of reducing agent, solvent, temperature, and the use of chelating agents to control the stereochemical outcome.[6][7][8]
Q5: Are there any "one-pot" synthesis strategies to improve the overall efficiency?
A5: Yes, improved manufacturing processes have been developed that utilize a "one-pot" approach. This involves the condensation reaction followed by the low-temperature reduction without the isolation of the intermediate ketoester.[2][9] This method has been shown to increase the overall yield by approximately 25% and reduces the number of required solvents, making the process more cost-effective and efficient.[2]
Troubleshooting Guides
Problem 1: Low Overall Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials in the condensation step. | Inefficient formation of the dianion of the acetoacetate. | Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride. Optimize the reaction temperature and time. |
| Formation of multiple unidentified byproducts. | Side reactions due to incorrect stoichiometry or temperature fluctuations. | Carefully control the addition rate of reagents. Maintain a consistent low temperature throughout the reaction. Use high-purity starting materials. |
| Degradation of the product during workup or purification. | Fluvastatin and its intermediates can be sensitive to acidic or basic conditions and light.[10] | Use buffered solutions for aqueous workup. Minimize exposure to strong acids or bases. Protect the reaction and product from light. Use appropriate purification techniques like column chromatography with a suitable solvent system. |
Problem 2: Poor Enantioselectivity (Low %ee)
| Symptom | Possible Cause | Suggested Solution |
| Enantiomeric excess (%ee) of the β-hydroxy ketoester is below the desired level (>95%). | Inactive or impure chiral ligand/catalyst. | Use a freshly prepared or properly stored chiral ligand. Ensure the metal catalyst is of high purity. Optimize the ligand-to-metal ratio. |
| Non-optimal reaction conditions for the asymmetric reaction. | Screen different solvents and temperatures to find the optimal conditions for the specific chiral catalyst system. Ensure the absence of water, which can deactivate the catalyst. | |
| Racemization of the product. | Analyze the product at different time points to check for racemization. If racemization occurs, consider performing the subsequent step immediately after formation and purification of the chiral intermediate. |
Problem 3: Poor Diastereoselectivity (High percentage of anti-isomer)
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the undesired anti-isomer during the reduction step. | Non-optimal reducing agent or reaction conditions. | Employ a chelation-controlled reduction. The use of methoxydiethylborane followed by sodium borohydride at low temperatures (e.g., -78 °C) is effective.[5] |
| Steric hindrance preventing the desired approach of the reducing agent. | Consider using a bulkier protecting group on the β-hydroxy group to further direct the stereochemistry of the reduction. | |
| Incorrect order of reagent addition. | In chelation-controlled reductions, the order of addition is critical. Typically, the chelating agent is added first to form the complex, followed by the reducing agent. |
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Strategies for this compound
| Synthetic Strategy | Key Reagents | Enantiomeric Excess (%ee) | Diastereomeric Ratio (syn:anti) | Overall Yield | Reference |
| Chiral Schiff Base Ligand | Ti(O-i-Pr)₄, Chiral Schiff Base, Diketene | 91% (initial) >99.9% (after recrystallization) | - | Not explicitly stated | [1][3] |
| Improved One-Pot Process | Dianion of tert-butyl acetoacetate, low-temperature reduction | - | - | Increased by 25% compared to non-one-pot method | [2] |
| Chelation-Controlled Reduction | Diethyl methoxyborane, NaBH₄ | - | 98:2 | 90% | [6] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of β-Hydroxy Ketoester Intermediate
This protocol is based on the method described by Zacharia et al.[1]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral Schiff base ligand (1.2 equiv) in anhydrous toluene. Add Ti(O-i-Pr)₄ (1.0 equiv) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to 0 °C.
-
Reagent Addition: To the cooled solution, add the fluvastatin aldehyde precursor (1.0 equiv) followed by the slow, dropwise addition of diketene (1.5 equiv).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched β-hydroxy ketoester.
Protocol 2: Diastereoselective Reduction of the β-Hydroxy Ketoester
This protocol is adapted from the patent literature describing chelation-controlled reduction.[5][6]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve the β-hydroxy ketoester (1.0 equiv) in a mixture of anhydrous THF and methanol (typically 4:1 v/v). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Chelating Agent Addition: To the cooled solution, add diethyl methoxyborane (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -75 °C. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Reduction: Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for several hours and monitor its completion by TLC or HPLC.
-
Workup: Quench the reaction by the slow addition of acetic acid, followed by a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the syn-1,3-diol.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low overall yield.
Experimental Workflow for Stereoselective Synthesis
Caption: Key steps in the stereoselective synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile and highly enantioselective synthesis of (+)- and (-)-fluvastatin and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1978428A - Method for preparing (3R, %S)-Fluvastatin - Google Patents [patents.google.com]
- 6. WO2006021326A1 - Process and intermediates for the selective synthesis of fluvastatin - Google Patents [patents.google.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. veeprho.com [veeprho.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Addressing matrix effects in LC-MS/MS analysis of (3R,5S)-Fluvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of (3R,5S)-Fluvastatin.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to matrix effects during the LC-MS/MS analysis of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize the chromatographic gradient to better separate Fluvastatin from interferences. 2. Evaluate a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). 3. Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation. |
| Inconsistent or Low Analyte Response (Ion Suppression) | High concentrations of endogenous matrix components (e.g., phospholipids, salts) competing with Fluvastatin for ionization.[1][2] | 1. Implement a more effective sample preparation method to remove interfering components.[1] 2. Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. 3. Use a stable isotope-labeled internal standard (SIL-IS) for Fluvastatin to compensate for signal variability. |
| High Analyte Response in Blank Samples (Carryover) | Adsorption of Fluvastatin to surfaces in the LC system (e.g., injector, column). | 1. Optimize the needle wash solvent and procedure in the autosampler. 2. Inject a strong solvent blank after high-concentration samples. 3. Consider using a column with a different hardware composition to minimize analyte interaction. |
| Poor Reproducibility of Results | Variable matrix effects between different sample lots or inconsistent sample preparation. | 1. Standardize the sample collection and handling procedures. 2. Use a robust and validated sample preparation protocol. 3. Incorporate a SIL-IS to normalize for variations in matrix effects and recovery. |
| Non-linear Calibration Curve | Saturation of the detector at high concentrations or significant matrix effects across the concentration range. | 1. Adjust the calibration range to avoid detector saturation. 2. Use matrix-matched calibration standards to mimic the sample matrix. 3. Employ a weighted linear regression for calibration curve fitting. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Fluvastatin?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For Fluvastatin analysis in biological matrices like plasma, these effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and high variability in results.[2] Endogenous components such as phospholipids and salts are common causes of matrix effects in plasma samples.[3]
Q2: What is the most effective sample preparation technique to minimize matrix effects for Fluvastatin analysis?
A2: While simple protein precipitation (PPT) is a common technique, it may not be sufficient to remove all interfering matrix components.[2] More rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects.[1][4] The choice of method depends on the required sensitivity and the complexity of the matrix. For Fluvastatin in plasma, a supported liquid extraction (SLE) or a targeted SPE protocol can significantly improve data quality.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Fluvastatin analysis?
A3: A SIL-IS, such as Fluvastatin-d6, is the ideal internal standard because it has nearly identical chemical and physical properties to Fluvastatin. This means it will co-elute with the analyte and experience similar matrix effects and extraction recovery. By using the response ratio of the analyte to the SIL-IS, variations caused by matrix effects can be effectively compensated, leading to more accurate and precise quantification.
Q4: How can I assess the extent of matrix effects in my Fluvastatin assay?
A4: The presence of matrix effects can be evaluated using a post-extraction addition method.[1] In this approach, the response of Fluvastatin in a neat solution is compared to the response of Fluvastatin spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.
Q5: Can the LC method itself be optimized to reduce matrix effects?
A5: Yes, chromatographic separation is a powerful tool to mitigate matrix effects. By optimizing the mobile phase gradient and/or using a different column chemistry, it's often possible to chromatographically separate Fluvastatin from the majority of interfering matrix components. This reduces the competition for ionization in the MS source and improves the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
This protocol describes how to quantitatively assess the matrix effect for this compound in a biological matrix (e.g., human plasma).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of Fluvastatin into the reconstitution solvent at a known concentration (e.g., mid-level QC).
-
Set B (Post-Extraction Spike): Extract blank plasma samples using the intended sample preparation method. Spike the Fluvastatin analytical standard into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the Fluvastatin analytical standard into the blank plasma before extraction at the same nominal concentration as Set A and B.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
Matrix Factor (MF) % = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE) % = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE) % = (Peak Area of Set C / Peak Area of Set A) * 100
A Matrix Factor of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation (PPT)
This is a basic protocol for sample preparation. For more complex matrices or lower detection limits, LLE or SPE is recommended.
-
Aliquot 100 µL of plasma sample , calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., Fluvastatin-d6 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Visualizations
Caption: Workflow for Addressing Matrix Effects in Fluvastatin Analysis.
Caption: Troubleshooting Logic for Fluvastatin LC-MS/MS Matrix Effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Fluvastatin Enantiomer Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chiral separation of fluvastatin enantiomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in achieving successful chiral separation of fluvastatin?
A1: The selection of the appropriate Chiral Stationary Phase (CSP) is the most crucial first step. For fluvastatin, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated high success rates in providing the necessary stereoselectivity. It is highly recommended to screen a variety of CSPs to find the one that offers the best resolution for fluvastatin enantiomers.
Q2: How do mobile phase additives affect the separation of fluvastatin enantiomers?
A2: Mobile phase additives play a significant role in the chiral separation of acidic compounds like fluvastatin. Acidic additives, such as trifluoroacetic acid (TFA) or formic acid, are commonly used to improve peak shape and resolution.[1] These additives can suppress the ionization of residual silanol groups on the stationary phase and enhance the interactions between the analyte and the CSP.[2][3] The concentration of the additive is a critical parameter to optimize, typically starting at 0.1%.[4]
Q3: What is the typical starting mobile phase composition for the normal-phase separation of fluvastatin?
A3: A common starting point for normal-phase chiral separation is a mixture of a non-polar solvent and a polar modifier. For fluvastatin, a mobile phase consisting of n-hexane and an alcohol like isopropanol or ethanol is frequently used.[5] A typical initial ratio to screen is in the range of 90:10 to 80:20 (n-hexane:alcohol), with the addition of a small amount of an acidic modifier (e.g., 0.1% TFA).[6]
Q4: Can temperature be used to optimize the separation of fluvastatin enantiomers?
A4: Yes, temperature is a powerful parameter for optimizing chiral separations. Lowering the column temperature often increases chiral selectivity by enhancing the weaker bonding forces responsible for enantiomeric recognition.[7] Conversely, increasing the temperature can improve peak efficiency and shape.[7] It is advisable to experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time.[4]
Q5: How does the flow rate impact the resolution of fluvastatin enantiomers?
A5: Chiral separations are often more sensitive to flow rate than achiral separations.[8] Lower flow rates, typically in the range of 0.5 mL/min to 1.0 mL/min, can lead to better resolution by allowing for more effective interaction between the enantiomers and the chiral stationary phase.[7]
Troubleshooting Guides
This section addresses common issues encountered during the separation of fluvastatin enantiomers and provides systematic troubleshooting steps.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for fluvastatin. Screen a different family of CSPs (e.g., if using a cellulose-based column, try an amylose-based one). |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase may not be optimal. In normal-phase mode, systematically vary the percentage of the alcohol modifier. A small decrease in the alcohol content can increase retention and improve resolution.[4] |
| Incorrect Additive Concentration | The concentration of the acidic additive (e.g., TFA) is critical. Optimize the concentration, typically between 0.05% and 0.2%. |
| Inappropriate Flow Rate | A high flow rate can reduce interaction time with the CSP. Try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[4] |
| Elevated Column Temperature | Higher temperatures can decrease selectivity. Experiment with lowering the column temperature in increments of 5°C.[4] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica Support | Interactions between the acidic fluvastatin molecule and residual silanol groups on the silica support can cause peak tailing.[8] Ensure an appropriate concentration of an acidic modifier (e.g., 0.1% TFA) is present in the mobile phase to minimize these interactions.[5] |
| Column Overload | Injecting too much sample can lead to peak fronting.[9] Reduce the injection volume or the concentration of the sample. |
| Strong Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination or Degradation | The column may be contaminated or degraded. Flush the column with an appropriate solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
Problem 3: Drifting Retention Times
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral stationary phases, especially in normal-phase mode, can require long equilibration times. Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before injecting samples. |
| Mobile Phase Instability | The composition of the mobile phase may change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoirs covered. |
| Temperature Fluctuations | Unstable column temperature can cause retention time drift. Use a column oven to maintain a constant and controlled temperature.[7] |
| Inconsistent Mobile Phase Preparation | Minor variations in the mobile phase composition can lead to significant shifts in retention time. Prepare the mobile phase accurately and consistently for each run. |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of fluvastatin based on published methods.
Method 1: Normal-Phase HPLC
-
Objective: To separate fluvastatin enantiomers using a normal-phase HPLC method.[6]
-
Chromatographic Conditions:
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 239 nm
-
Temperature: Ambient
-
Method 2: Reversed-Phase HPLC-MS/MS
-
Objective: To achieve enantioselective analysis of fluvastatin in a biological matrix using a reversed-phase HPLC-MS/MS method.[10][11]
-
Chromatographic Conditions:
-
Column: ChiralCel OD-R (dimensions not specified)
-
Mobile Phase: Acetonitrile / Methanol / Water with 0.1% Formic Acid (24:36:40, v/v/v)
-
Flow Rate: Not specified
-
Detection: Mass Spectrometry (MS/MS)
-
Temperature: Ambient
-
Data Presentation
The following tables summarize the quantitative data from the cited experimental protocols for easy comparison.
Table 1: Normal-Phase HPLC Parameters for Fluvastatin Enantiomer Separation
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Chiralpak AD | [6] |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1) | [6] |
| Flow Rate | 0.5 mL/min | [6] |
| Wavelength | 239 nm | [6] |
Table 2: Reversed-Phase HPLC Parameters for Fluvastatin Enantiomer Separation
| Parameter | Condition | Reference |
| Chiral Stationary Phase | ChiralCel OD-R | [10][11] |
| Mobile Phase | Acetonitrile / Methanol / Water + 0.1% Formic Acid (24:36:40) | [10][11] |
| Flow Rate | Not Specified | [10][11] |
| Detection | Mass Spectrometry | [10][11] |
Mandatory Visualization
The following diagrams illustrate key workflows for the optimization of fluvastatin enantiomer separation.
Caption: A logical workflow for chiral method development.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromforum.org [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of (3R,5S)-Fluvastatin during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of (3R,5S)-Fluvastatin during sample preparation for bioanalytical and pharmaceutical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation primarily through two main pathways: acid-catalyzed hydrolysis and photodegradation.[1][2][3] Key environmental factors that can accelerate its degradation include:
-
Low pH (acidic conditions): Fluvastatin's carboxylic acid group can undergo intramolecular cyclization (lactonization) in acidic environments, leading to the formation of an inactive lactone degradant.[4][5]
-
Exposure to Light: Fluvastatin is highly sensitive to light, particularly UV-A radiation.[1][6] Exposure can lead to the formation of various photoproducts, including a benzocarbazole-like compound, which may have its own biological activities or interfere with analysis.[2][6]
-
Elevated Temperatures: Higher temperatures can increase the rate of both acid-catalyzed and photo-induced degradation.
Q2: Are there specific recommendations for handling and storing samples containing this compound?
A2: Yes, to maintain the integrity of this compound in biological matrices and solutions, the following precautions are recommended:
-
Light Protection: Always work under yellow light and use amber-colored glassware or light-blocking tubes for sample collection, processing, and storage.[7]
-
pH Control: Maintain a neutral to slightly alkaline pH (around 7.4) for aqueous samples and solutions whenever possible. Avoid acidic conditions.
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8°C) during processing and store them frozen (-20°C or -80°C) for long-term stability.
-
Inert Atmosphere: For long-term storage of the pure compound or concentrated solutions, consider storage under an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, although this is a less common issue compared to acid and light sensitivity.
Q3: Does the stereochemistry of this compound affect its stability?
A3: Fluvastatin is a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. The (3R,5S)-enantiomer is the pharmacologically active form. While the degradation pathways are generally similar for both enantiomers, it is crucial to use chiral analytical methods to assess the stability of the active enantiomer, as some conditions could potentially lead to stereoisomeric conversion, although this is less commonly reported than degradation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Fluvastatin | Degradation during extraction. | Ensure the extraction solvent and any aqueous buffers are not acidic. Maintain a pH of around 5.0 during liquid-liquid extraction with solvents like diisopropyl ether.[7] Work quickly and keep samples cold. |
| Incomplete extraction. | Optimize the extraction solvent and procedure. Ensure thorough vortexing and proper phase separation. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Review the sample handling procedure for exposure to light or acidic conditions. Implement the use of yellow light, amber vials, and pH-controlled buffers. |
| Metabolites from in-vivo samples. | Use a high-resolution mass spectrometer to identify the mass of the unknown peak and compare it to known metabolites and degradation products of Fluvastatin. | |
| Inconsistent results between replicate samples | Variable degradation due to inconsistent handling. | Standardize the entire sample preparation workflow, ensuring consistent timing for each step and uniform protection from light and heat. |
| Precipitation of Fluvastatin in solution. | Check the solubility of Fluvastatin in the chosen solvent system. If using aqueous buffers, ensure the concentration is within the solubility limits. |
Quantitative Data on Fluvastatin Stability
While extensive quantitative data on the degradation kinetics of the specific this compound isomer is limited in publicly available literature, the following table summarizes the known stability characteristics based on studies of racemic Fluvastatin.
| Condition | Matrix | Observations | Reference |
| Acidic (pH < 4) | Aqueous Solution | Rapid degradation to the lactone form. | [4] |
| Neutral (pH ~7) | Aqueous Solution | Relatively stable. | [4] |
| Alkaline (pH > 8) | Aqueous Solution | The hydroxy acid form is favored and stable.[4] | |
| UV-A Light Exposure | Aqueous Solution | Rapid photodegradation with the formation of a benzocarbazole-like photoproduct. | [1][6] |
| Elevated Temperature | Solid State & Solution | Increased rate of degradation, especially in the presence of acid or light. | [7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from a validated method for the chiral analysis of Fluvastatin in human plasma and is designed to minimize degradation.[7]
Materials:
-
Human plasma samples
-
This compound standard
-
Internal standard (e.g., Warfarin)
-
Diisopropyl ether
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amber-colored microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Yellow light source
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature under yellow light.
-
Aliquoting: In an amber-colored microcentrifuge tube, pipette 500 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
pH Adjustment: Add a small volume of a suitable buffer to adjust the plasma pH to approximately 5.0.
-
Extraction: Add 1 mL of diisopropyl ether to the tube.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing Fluvastatin and the internal standard) to a clean amber-colored tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for chiral separation and quantification.
Visualizations
Fluvastatin Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Fluvastatin Extraction from Plasma
Caption: Workflow for minimizing degradation during Fluvastatin extraction.
References
- 1. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiospecific Pharmacogenomics of Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiospecific Pharmacogenomics of Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of fluvastatin from plasma samples
Welcome to the technical support center for troubleshooting issues related to the analysis of fluvastatin in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of fluvastatin that influence its extraction from plasma?
A1: Understanding the physicochemical properties of fluvastatin is crucial for optimizing its extraction. Fluvastatin is a hydrophilic drug with a pKa of approximately 4.5 and is highly protein-bound in plasma (≥98%).[1][2][3][4][5] Its high protein binding suggests that a protein precipitation step may be necessary to release the drug. The pKa value indicates that the charge state of fluvastatin is pH-dependent; it will be in its neutral, more hydrophobic form at a pH below its pKa, which is ideal for extraction with organic solvents or retention on a non-polar solid-phase extraction (SPE) column.
Q2: What are the common methods for extracting fluvastatin from plasma samples?
A2: The most frequently employed methods for fluvastatin extraction from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7][8][9] Often, a combination of these techniques is used. For instance, a protein precipitation step might be followed by LLE or SPE for further cleanup and concentration of the analyte.
Q3: Why is the pH of the plasma sample important for fluvastatin extraction?
A3: The pH of the plasma sample is a critical factor because of fluvastatin's acidic nature (pKa ≈ 4.5).[4][5][6] To ensure efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the fluvastatin molecule should be in its non-ionized (neutral) form. This is achieved by acidifying the plasma sample to a pH below 4.5. Published methods often use a pH between 4 and 6.[6][10][9]
Q4: What are "matrix effects" and how can they affect my fluvastatin analysis?
A4: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting endogenous components from the plasma matrix.[11][12] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of fluvastatin. A clean sample extract is essential to minimize matrix effects. This can be achieved through effective sample preparation techniques like SPE or LLE.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Problem: I am experiencing low recovery of fluvastatin when using a C18 SPE cartridge.
Below is a troubleshooting workflow to identify and resolve the potential causes of low recovery.
Caption: Troubleshooting workflow for low fluvastatin recovery in SPE.
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: My LLE protocol for fluvastatin is yielding low and inconsistent recovery.
This guide will help you troubleshoot common issues in LLE.
Caption: Troubleshooting workflow for low fluvastatin recovery in LLE.
Data Presentation
Table 1: Physicochemical Properties of Fluvastatin
| Property | Value | Reference |
| Molecular Weight | 411.5 g/mol | [4] |
| pKa | ~4.5 | [4][5] |
| LogP | ~4.5 | [4] |
| Protein Binding | ≥98% | [1][2][3] |
| Solubility | Soluble in ethanol, DMSO, DMF | [13] |
Table 2: Comparison of Reported Fluvastatin Extraction Conditions and Recoveries
| Extraction Method | Key Parameters | Reported Recovery (%) | Reference |
| LLE | Plasma pH 6.0, Methyl tert-butyl ether | 95 | [10] |
| LLE | Plasma pH 5.0, Diisopropyl ether | >90 | [9] |
| PPT followed by LLE | Acetonitrile for PPT, Methyl tert-butyl ether for LLE | 88-96 | [8] |
| SPE | C18 column, plasma pH not specified | Not specified | [10] |
| Microextraction | pH 4.0, Natural deep eutectic solvent | 96 | [6] |
| PPT | Ice-cold acetonitrile | Not explicitly stated for fluvastatin alone, but part of a successful method |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is adapted from a published method with high recovery.[8]
-
Sample Preparation:
-
To 1.0 mL of plasma sample in a centrifuge tube, add the internal standard.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 2.0 mL of acetonitrile to the plasma sample.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean centrifuge tube.
-
Add 5.0 mL of methyl tert-butyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (Generic Method)
This is a general protocol for SPE of fluvastatin based on its chemical properties. Optimization may be required.
-
Sample Pre-treatment:
-
To 1.0 mL of plasma, add the internal standard.
-
Add 1.0 mL of 2% formic acid in water to acidify the sample to a pH below 4.5.
-
Vortex to mix.
-
Centrifuge to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the fluvastatin with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
-
Signaling Pathway and Metabolism
While a detailed signaling pathway is not directly relevant to the extraction process, understanding the metabolic fate of fluvastatin can be important for interpreting results, especially if metabolites are interfering with the analysis. Fluvastatin is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9.[3][14]
Caption: Simplified metabolic pathway of fluvastatin.
References
- 1. Binding of fluvastatin to blood cells and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantarchives.org [plantarchives.org]
- 6. A novel microextraction technique aided by air agitation using a natural hydrophobic deep eutectic solvent for the extraction of fluvastatin and empag ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05929D [pubs.rsc.org]
- 7. High-performance liquid chromatographic method for the determination of fluvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Concentration Detection of (3R,5S)-Fluvastatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-concentration detection of (3R,5S)-Fluvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low concentrations of Fluvastatin?
A1: For trace-level detection of Fluvastatin, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[1] An LC-MS/MS method has been developed with a limit of detection (LOD) of 0.1 ng/mL in human plasma. High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive option, with a reported linear range of 0.5-1,000 ng/mL.[2] For chiral separations, capillary electrophoresis (CE) has been used, achieving an LOD of 1.5 µg/mL for each Fluvastatin enantiomer.[3]
Q2: How can I improve the signal-to-noise (S/N) ratio in my Fluvastatin analysis?
A2: Improving the signal-to-noise ratio is crucial for detecting low concentrations. Key strategies include:
-
Signal Averaging: Acquiring and averaging multiple scans or injections can reduce random noise.
-
Digital Smoothing: Applying moving average or other digital filters can smoothen the baseline.
-
Fourier Filtering: This technique can separate the analytical signal from noise in the frequency domain.[4]
-
Optimizing Instrumental Parameters: Fine-tuning detector settings, such as the photomultiplier tube voltage in fluorescence detectors or collision energy in MS/MS, can enhance the signal.
-
High-Purity Reagents: Using high-purity solvents and reagents minimizes background noise.
Q3: What are common sources of contamination in LC-MS analysis of Fluvastatin?
A3: Contamination in LC-MS can originate from various sources, including solvents, glassware, plasticware, and the instrument itself. Common contaminants include plasticizers (e.g., phthalates), detergents, and residues from previous analyses. To mitigate this, it is essential to use high-purity, LC-MS grade solvents, thoroughly clean all equipment, and implement a rigorous system cleaning protocol between analyses.[5]
Q4: Can derivatization improve the detection of Fluvastatin?
A4: Yes, derivatization can enhance the detectability of Fluvastatin, particularly for less sensitive detection methods. For instance, a gas chromatography (GC) method utilizes silylation with N,O-bis(trimethylsilyl)trifluoroacetamide-1% trimethylchlorosilane to enable analysis by a flame ionization detector (FID).[6] For fluorescence detection, derivatization with a fluorogenic reagent could potentially lower the detection limits, a technique that has been successfully applied to other statins to achieve picogram-level detection.[7]
Troubleshooting Guides
Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Review the sample preparation and extraction protocol. For plasma samples, a simple protein precipitation is often used. Ensure the pH of the sample is optimized for Fluvastatin's acidic nature to improve extraction efficiency. |
| Suboptimal Mobile Phase | Prepare fresh mobile phase and ensure proper degassing. The composition of the mobile phase significantly affects ionization in MS and retention in HPLC. A common mobile phase for Fluvastatin is a mixture of acetonitrile and an aqueous buffer.[8][9] |
| Incorrect Detector Settings | Verify that the detector is set to the correct wavelength for UV (around 235-305 nm) or the appropriate excitation/emission wavelengths for fluorescence (e.g., Ex: 305 nm, Em: 380 nm).[2][8][9] For MS/MS, confirm the precursor and product ion masses are correctly set. |
| Column Degradation | Poor peak shape or loss of resolution may indicate a degraded column. Flush the column with a strong solvent or replace it if necessary. |
| Sample Degradation | Fluvastatin may be sensitive to light and temperature. Ensure samples are stored properly, protected from light, and analyzed promptly after preparation. |
High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous solutions.[5] |
| Dirty Instrument Components | Clean the injector, column, and detector flow path. For LC-MS, this includes cleaning the ESI source, ion transfer optics, and mass analyzer.[5] |
| Matrix Effects | In complex matrices like plasma, co-eluting substances can interfere with the signal. Improve sample cleanup using solid-phase extraction (SPE) or use a deuterated internal standard to compensate for matrix effects. |
| Electronic Noise | Ensure the instrument is properly grounded and shielded from sources of electronic interference. |
Quantitative Data Summary
Table 1: Performance of Various Analytical Methods for Fluvastatin Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.2 ng/mL | 0.2 - 50 ng/mL | |
| LC-MS | Human Plasma | - | 2.0 ng/mL | 2.0 - 800.0 ng/mL | [1] |
| HPLC-Fluorescence | Plasma | - | - | 0.5 - 1,000 ng/mL | [2] |
| HPLC-UV | Bulk/Tablets | 0.0194 µg/mL | 0.0588 µg/mL | 1 - 6 µg/mL | [9] |
| HPLC-UV | Bulk/Capsules | 0.54 µg/mL | - | 2.0 - 320.0 µg/mL | [8] |
| Capillary Electrophoresis | - | 1.5 µg/mL | 2.5 µg/mL | 400 - 700 µg/mL | [3] |
| GC-FID | Pharmaceuticals | 1.0 µg/mL | 3.0 µg/mL | 10.0 - 50.0 µg/mL | [6] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for Fluvastatin in Human Plasma[1]
1. Sample Preparation (Protein Precipitation):
- To 160 µL of human plasma, add 20 µL of an aqueous Fluvastatin standard solution and 20 µL of Fluvastatin-d6 internal standard solution.
- Vortex the sample.
- Add a protein precipitation agent (e.g., acetonitrile).
- Vortex again and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity Binary LC
- Mass Spectrometer: Agilent 6490 Triple Quadrupole
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of methanol and water with a suitable additive like ammonium acetate.
- Internal Standard: Fluvastatin-d6.
Protocol 2: HPLC with Fluorescence Detection for Fluvastatin in Plasma[3]
1. Sample Preparation (Deproteinization and Extraction):
- To 1.0 mL of plasma, add acetonitrile for deproteinization.
- Extract the drug and internal standard (atorvastatin) with tert-methyl butyl ether (TMBE).
- Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
- Column: Nova Pak C18, 4 µm particle size, 8 mm x 10 cm.
- Mobile Phase: Aqueous solution of 20 mmol/L dibasic sodium dihydrogen phosphate with 1 mmol/L sodium lauryl sulfate (pH 7) and acetonitrile (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Fluorescence Detector: Excitation at 305 nm and emission at 380 nm.
Visualizations
Caption: Workflow for the high-sensitivity LC-MS/MS detection of Fluvastatin.
Caption: Troubleshooting logic for addressing low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive assay for the determination of fluvastatin in plasma utilizing high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method for Fluvastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for fluvastatin. It is designed for researchers, scientists, and drug development professionals.
Experimental Protocols
Recommended HPLC Method Parameters
For routine analysis and stability studies of fluvastatin, two primary reversed-phase HPLC methods are recommended. Method 1 offers a simple isocratic elution, while Method 2 provides a gradient elution for potentially better separation of degradation products.
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) | Methanol:20mM Phosphate Buffer:Acetonitrile (55:30:15 v/v), pH 3.2[1] |
| Flow Rate | 0.6 mL/min | 1.1 mL/min[1] |
| Detection Wavelength | 242 nm | 234 nm[1] |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Retention Time | ~3.6 minutes | ~5.5 minutes[1] |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. These studies intentionally degrade the fluvastatin sample to ensure that the method can separate the intact drug from its degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve fluvastatin sodium in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 30 minutes.[2] Neutralize the solution with an equivalent amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes.[2] Neutralize the solution with an equivalent amount of 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to dry heat at 80°C for 72 hours.[3] Dissolve the stressed powder in the mobile phase before injection.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24-72 hours) in a photostability chamber.[2][3]
3. Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and inject them into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact fluvastatin.
Summary of Fluvastatin Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 N HCl | 30 min at 60°C | Significant degradation |
| Base Hydrolysis | 0.1 N NaOH | 30 min at 60°C | Significant degradation |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Moderate degradation |
| Thermal | Dry Heat | 72 hours at 80°C | Minimal to moderate degradation[3] |
| Photolytic | UV/Visible Light | 24-72 hours | Moderate degradation[3] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in developing a stability-indicating HPLC method for fluvastatin.
References
Technical Support Center: Optimizing HPLC Analysis of Fluvastatin Isomers
Welcome to the Technical Support Center for the HPLC analysis of fluvastatin isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce run times in their experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of fluvastatin isomers.
Question: My HPLC run time for fluvastatin isomer analysis is too long. How can I reduce it without compromising resolution?
Answer:
Reducing run time in HPLC analysis of fluvastatin isomers involves a systematic optimization of several parameters. Here are key strategies you can employ:
-
Optimize the Mobile Phase Composition: The ratio of organic solvent to aqueous buffer significantly impacts retention time. Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally decrease the retention time. For example, a method using a mobile phase of methanol and 0.10 M ammonium acetate (70:30, v/v) reported a retention time of 3.2 minutes for fluvastatin.[1]
-
Increase the Flow Rate: A higher flow rate will push the analytes through the column faster, leading to a shorter run time. However, be mindful that excessively high flow rates can lead to increased backpressure and potentially a loss of resolution. It's crucial to find the optimal flow rate that balances speed and separation efficiency.[2] For instance, one method utilized a flow rate of 1.2 ml/min to achieve a retention time of approximately 7.65 minutes.[3][4]
-
Adjust the Column Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase, leading to lower backpressure and faster elution of compounds, thus shortening the run time.[5][6] A study on statin analysis found that operating at elevated temperatures can allow for the use of higher flow rates.[7] It is recommended to maintain a stable column temperature to ensure reproducibility.[5]
-
Consider a Shorter Column or a Column with Smaller Particle Size: Using a shorter column or a column packed with smaller particles can lead to faster separations. However, smaller particle sizes will also result in higher backpressure.[2]
Question: I am observing poor resolution between fluvastatin enantiomers. What steps can I take to improve it?
Answer:
Achieving good resolution between enantiomers is critical for accurate analysis. Here are several approaches to enhance the separation of fluvastatin isomers:
-
Select an Appropriate Chiral Stationary Phase (CSP): The choice of the chiral column is the most critical factor for separating enantiomers. For fluvastatin enantiomers, a Chiralpak AD column has been shown to be effective.[8][9]
-
Optimize the Mobile Phase for Chiral Separation: For normal-phase HPLC on a chiral column, the mobile phase composition is key. A mobile phase consisting of hexane-isopropanol-trifluoroacetic acid (90:10:0.1) has been successfully used to separate fluvastatin enantiomers.[8][9] The small amount of trifluoroacetic acid acts as a modifier to improve peak shape and resolution.
-
Adjust the Column Temperature: Temperature can significantly affect selectivity in chiral separations. Sometimes, a change in temperature can even reverse the elution order of enantiomers.[10] Experimenting with different temperatures within the column's recommended range can help optimize resolution.
-
Lower the Flow Rate: While this will increase the run time, a lower flow rate can improve peak efficiency and, consequently, resolution.[2]
Question: I am experiencing peak tailing in my chromatograms. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors. Here's a troubleshooting guide to address this issue:
-
Check for Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, leading to peak tailing. Flushing the column with a strong solvent or, if necessary, replacing the guard column or the analytical column itself can resolve this.[11][12]
-
Ensure Mobile Phase pH is Appropriate: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For basic compounds, a mobile phase pH that is too close to the pKa can cause peak tailing.[13]
-
Optimize Mobile Phase Composition: The choice and concentration of buffer and organic modifier can influence peak shape. For example, using a phosphate buffer at a specific pH can help to obtain symmetrical peaks.[3][14]
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.[12]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a fast HPLC method for fluvastatin isomers?
A good starting point would be to use a chiral column like a Chiralpak AD with a mobile phase of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid.[8][9] Begin with a flow rate of around 0.5 mL/min and a controlled column temperature. From there, you can systematically increase the flow rate and adjust the mobile phase composition to reduce the run time while monitoring the resolution.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?
Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC, which can lead to shorter retention times. However, the choice can also affect the resolution between isomers. It is advisable to screen both solvents during method development to determine which provides the better separation for fluvastatin isomers.
Q3: Can I use a gradient elution to reduce the run time?
Yes, a gradient elution, where the mobile phase composition is changed during the run, can be very effective in reducing the run time, especially when analyzing samples with a wide range of polarities. A gradient starting with a weaker mobile phase and gradually increasing the organic solvent concentration can elute early peaks with good resolution and then quickly elute more strongly retained compounds. One method for statin analysis used a gradient of acetonitrile and water with 0.1% orthophosphoric acid.[15]
Q4: What are the key parameters to include in a method validation for fluvastatin isomer analysis?
A comprehensive method validation should include the following parameters:
-
Specificity: The ability to assess the analyte in the presence of other components.[16]
-
Linearity: The relationship between the concentration of the analyte and the analytical signal.[3][16]
-
Accuracy: The closeness of the measured value to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[3][15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]
Data Summary
The following tables summarize quantitative data from various HPLC methods for fluvastatin analysis.
Table 1: HPLC Method Parameters and Run Times for Fluvastatin Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Total Run Time (min) | Reference |
| Restek Ultra C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% orthophosphoric acid (gradient) | 1.0 | 240 | - | >10 | [15] |
| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile/Water (75:25 v/v) | 0.6 | 242 | 3.643 | - | [16] |
| Hypersil ODS C18 (150 x 4.6 mm, 5 µm) | Methanol/20mM Phosphate buffer (pH 3.2)/Acetonitrile (55:30:15 v/v) | 1.1 | 234 | 5.5 | 15 | [14] |
| Hypersil ODS C18 (150 x 4.6 mm, 5 µm) | Methanol/20mM Phosphate buffer (pH 3.0)/Acetonitrile (5:3:2 v/v) | 1.2 | 235 | ~7.65 | - | [3] |
| ODS Hypersil C18 (250 x 4.6 mm, 5 µm) | Methanol/0.10 M ammonium acetate (70:30, v/v) | 1.0 | 305 | 3.2 | - | [1] |
Table 2: Chiral HPLC Method for Fluvastatin Enantiomers
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiralpak AD (250 x 4.6 mm) | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1) | 0.5 | 239 | [8][9] |
Experimental Protocols
Protocol 1: Fast RP-HPLC Method for Fluvastatin
This protocol is based on a method that achieved a short retention time for fluvastatin.[16]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water in a 75:25 v/v ratio. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 242 nm
-
-
Sample Preparation: Accurately weigh and dissolve the fluvastatin sodium standard or sample in the mobile phase to achieve a known concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The retention time for fluvastatin is expected to be approximately 3.643 minutes.
Protocol 2: Chiral Separation of Fluvastatin Enantiomers
This protocol is adapted from a method for the chiral separation of fluvastatin enantiomers.[8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD, 250 x 4.6 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and trifluoroacetic acid in a 90:10:0.1 v/v/v ratio.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: Appropriate for the desired concentration range.
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection Wavelength: 239 nm
-
-
Sample Preparation: Dissolve the fluvastatin sample in the mobile phase.
-
Analysis: Equilibrate the chiral column with the mobile phase. Inject the sample and run the analysis to separate the enantiomers.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of fluvastatin isomers.
Caption: A logical workflow for troubleshooting long run times in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. chromtech.com [chromtech.com]
- 6. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 7. akjournals.com [akjournals.com]
- 8. [Chiral separation of fluvastatin enantiomers with in vitro cellular method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of fluvastatin enantiomers with <italic>in vitro</italic> cellular method-Academax [continue.academax.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. oarjpublication.com [oarjpublication.com]
- 15. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
Technical Support Center: Industrial Synthesis of Flvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of fluvastatin.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the industrial synthesis of fluvastatin?
A1: A primary challenge is controlling the stereochemistry during the reduction of the β-keto ester intermediate. The desired product is the syn-diol isomer, but the formation of the undesired anti-diol diastereomer is a common issue that can impact purity and yield.[1][2]
Q2: What is the "one-pot" synthesis of fluvastatin and what are its advantages?
A2: The "one-pot" synthesis is an improved manufacturing process where the initial aldol-like condensation and the subsequent low-temperature reduction are performed sequentially in the same reactor without isolating the intermediate.[3] This method has been shown to increase the overall yield by approximately 25% and reduces the number of solvents required, making the process more efficient and cost-effective.[3]
Q3: What are the key starting materials for the improved industrial synthesis of fluvastatin?
A3: The key starting materials are E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal and tert-butyl acetoacetate.[3]
Q4: What are the common impurities encountered in fluvastatin synthesis?
A4: Besides the anti-isomer, other potential impurities can arise from side reactions or incomplete conversions. These can include unreacted starting materials, byproducts of the aldol condensation, and degradation products. HPLC methods are crucial for identifying and quantifying these impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete aldol condensation or reduction reaction. Suboptimal reaction temperature or time. | Optimize reaction conditions, including temperature, reaction time, and reagent stoichiometry. Ensure anhydrous conditions for the condensation step. For the reduction step, ensure the temperature is maintained at a low level to improve selectivity. |
| High Levels of Anti-Isomer Impurity | Poor stereoselectivity during the reduction of the β-keto ester intermediate. | Employ a stereoselective reducing agent and optimize the reduction conditions (e.g., low temperature). A post-synthesis purification step involving selective hydrolysis of the syn-isomer ester followed by extraction of the unhydrolyzed anti-isomer ester can significantly reduce the anti-isomer content.[1][2] |
| Inconsistent Product Quality | Variability in raw material quality. Poor control over process parameters. | Implement stringent quality control checks for all starting materials. Tightly control reaction parameters such as temperature, addition rates of reagents, and mixing efficiency. |
| Formation of Unknown Impurities | Side reactions due to incorrect temperature, pH, or presence of contaminants. | Analyze the impurity to identify its structure. Review the reaction mechanism to hypothesize its formation pathway. Adjust reaction conditions (e.g., temperature, pH, quench procedure) to minimize its formation. |
| Difficulties in Product Isolation | Suboptimal crystallization or extraction conditions. | Optimize the solvent system and temperature profile for crystallization to ensure good yield and purity. During workup, ensure proper phase separation and use an appropriate extraction solvent. |
Data Presentation
Table 1: Comparison of "One-Pot" vs. Stepwise Synthesis of Fluvastatin
| Parameter | Stepwise Synthesis | "One-Pot" Synthesis |
| Overall Yield | Baseline | ~25% Increase[3] |
| Process Steps | Multiple, with isolation of intermediate | Single sequence, no isolation of intermediate[3] |
| Solvent Consumption | Higher | Reduced[3] |
| Throughput | Lower | Higher[3] |
Table 2: Reduction of Anti-Isomer Impurity via Selective Hydrolysis
| Starting Material | Initial Anti-Isomer Content (%) | Final Anti-Isomer Content (%) | Reduction in Anti-Isomer (%) | Solvent System for Hydrolysis |
| Fluvastatin t-butyl ester | 1.71 | 0.28 | 65 | t-butanol/water[2] |
| Fluvastatin t-butyl ester | 1.24 | 0.31 | 75 | ethanol/water[2] |
| Fluvastatin t-butyl ester | 0.81 | 0.18 | 74 | isobutanol/water[1] |
| Fluvastatin t-butyl ester | 0.69 | 0.24 | 70 | 2-methyl-2-butanol/water[1] |
Experimental Protocols
Improved "One-Pot" Synthesis of Fluvastatin
This protocol is a conceptual representation based on published literature.[3]
Step 1: Aldol-like Condensation
-
In a suitable reactor under an inert atmosphere, dissolve tert-butyl acetoacetate in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base (e.g., lithium diisopropylamide) dropwise to form the dianion of tert-butyl acetoacetate.
-
Slowly add a solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal in the same solvent.
-
Allow the reaction to proceed at a low temperature until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).
Step 2: Low-Temperature Reduction
-
To the reaction mixture from Step 1, add a stereoselective reducing agent (e.g., sodium borohydride) at a controlled low temperature.
-
Maintain the low temperature and stir until the reduction of the keto group is complete, as monitored by HPLC.
-
Quench the reaction carefully with a suitable quenching agent.
-
Proceed with standard aqueous workup and extraction with an organic solvent.
-
Purify the crude product by crystallization to obtain the fluvastatin ester.
Selective Hydrolysis for Anti-Isomer Removal
This protocol is based on a patented process.[1][2]
-
Dissolve the fluvastatin alkyl ester (containing the syn and anti isomers) in a suitable alcohol (e.g., t-butanol, ethanol, isobutanol).
-
Add a solution of sodium hydroxide in water, using slightly less than one molar equivalent relative to the fluvastatin ester.
-
Stir the mixture at room temperature for several hours, monitoring the selective hydrolysis of the syn-isomer by HPLC.
-
Once the desired level of selective hydrolysis is achieved, add water to dissolve the fluvastatin sodium salt.
-
Extract the aqueous solution with a water-immiscible organic solvent (e.g., t-butyl methyl ether) to remove the unhydrolyzed anti-isomer ester.
-
Separate the aqueous layer containing the purified fluvastatin sodium salt.
HPLC Method for Purity Analysis
The following is a representative HPLC method for the analysis of fluvastatin and its impurities.[4][5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) or a buffered mobile phase (e.g., methanol:20mM Phosphate buffer:acetonitrile).
-
Flow Rate: 0.6 - 1.2 mL/min
-
Detection: UV at 234 nm or 242 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Visualizations
Caption: Experimental workflow for the one-pot synthesis and purification of fluvastatin.
References
Validation & Comparative
Unveiling the Stereospecific Efficacy of Fluvastatin Enantiomers in HMG-CoA Reductase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Fluvastatin, a synthetic cholesterol-lowering agent, is administered as a racemic mixture of two enantiomers: (3R,5S)-Fluvastatin and (3S,5R)-Fluvastatin. While chemically similar, these stereoisomers exhibit a stark contrast in their pharmacological activity, primarily in their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide provides a detailed comparison of the efficacy of these two enantiomers, supported by experimental data and methodologies, to inform research and drug development efforts in lipid-lowering therapies.
Differential Inhibitory Potency: this compound as the Active Moiety
Experimental evidence conclusively demonstrates that the pharmacological activity of Fluvastatin resides almost exclusively in the (3R,5S)-enantiomer.[1] This stereoselectivity is evident in the significant difference in the half-maximal inhibitory concentration (IC50) values of the two enantiomers against HMG-CoA reductase.
Table 1: Comparative Efficacy of Fluvastatin Enantiomers against HMG-CoA Reductase
| Enantiomer | IC50 Value (nM) | Efficacy |
| This compound | 8 | Highly Active[2] |
| (3S,5R)-Fluvastatin | Significantly higher than this compound | Inactive[1] |
The IC50 value for this compound is a potent 8 nM, highlighting its strong binding affinity to the active site of HMG-CoA reductase.[2] In contrast, the (3S,5R)-enantiomer is considered inactive due to its markedly higher IC50 value, indicating a significantly weaker interaction with the enzyme.[1] This dramatic difference underscores the critical role of stereochemistry in the therapeutic action of Fluvastatin.
The Mevalonate Pathway: Mechanism of Action
Fluvastatin exerts its cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis cascade. By blocking this step, the active (3R,5S)-enantiomer effectively reduces the endogenous production of cholesterol in the liver.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Experimental Protocols: HMG-CoA Reductase Inhibition Assay
The comparative efficacy of the Fluvastatin enantiomers is determined using an in vitro HMG-CoA reductase activity assay. The following is a generalized protocol for such an experiment.
Objective: To determine the IC50 values of this compound and (3S,5R)-Fluvastatin for the inhibition of HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer)
-
This compound and (3S,5R)-Fluvastatin standards
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the Fluvastatin enantiomers, HMG-CoA, and NADPH in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, HMG-CoA reductase enzyme, and varying concentrations of the test compounds (this compound or (3S,5R)-Fluvastatin). Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of HMG-CoA and NADPH to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals. The oxidation of NADPH to NADP+ by HMG-CoA reductase results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Caption: General experimental workflow for determining HMG-CoA reductase inhibition.
Conclusion
The therapeutic efficacy of Fluvastatin as a cholesterol-lowering agent is overwhelmingly attributed to the (3R,5S)-enantiomer. Its potent inhibition of HMG-CoA reductase, as evidenced by a low nanomolar IC50 value, contrasts sharply with the inactivity of the (3S,5R)-enantiomer. This profound stereospecificity highlights the importance of chiral considerations in drug design and development. For researchers in the field of lipid metabolism and cardiovascular disease, understanding the distinct pharmacological profiles of Fluvastatin's enantiomers is crucial for the rational design of next-generation HMG-CoA reductase inhibitors with improved efficacy and safety profiles.
References
A Head-to-Head Comparison of Fluvastatin with Other Statins: An Evidence-Based Guide for Researchers
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, holds a distinct position among statin therapies. This guide provides a comprehensive head-to-head comparison of fluvastatin with other commonly prescribed statins, including atorvastatin, rosuvastatin, simvastatin, pravastatin, and lovastatin. By presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing key biological pathways, this document offers an objective resource for researchers, scientists, and drug development professionals.
Efficacy in Lipid Reduction: A Quantitative Comparison
The primary measure of a statin's efficacy is its ability to reduce low-density lipoprotein cholesterol (LDL-C). The following tables summarize the comparative efficacy of fluvastatin against other statins in reducing LDL-C, as well as its effects on high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG), based on data from head-to-head clinical trials.
| Fluvastatin vs. Atorvastatin | Dosage | Mean % LDL-C Reduction | Mean % HDL-C Change | Mean % TG Reduction | Study Reference |
| Fluvastatin | 20 mg | -22% | Not Reported | Not Reported | [1] |
| Atorvastatin | 10 mg | -38% | Not Reported | Not Reported | [1] |
| Fluvastatin | 40 mg | -25% | Not Reported | Not Reported | [1] |
| Atorvastatin | 20 mg | -46% | Not Reported | Not Reported | [1] |
| Atorvastatin | 40 mg | -51% | Not Reported | Not Reported | [1] |
| Fluvastatin vs. Rosuvastatin | Dosage | Mean % LDL-C Reduction | Mean % HDL-C Change | Mean % TG Reduction | Study Reference |
| Fluvastatin XL | 80 mg | Not specified, but less than rosuvastatin | No significant change | Not specified, but less than rosuvastatin | [2] |
| Rosuvastatin | 10 mg | Significantly greater than fluvastatin 80 mg XL | Significant increase | Significantly greater than fluvastatin 80 mg XL | [2] |
| Fluvastatin vs. Simvastatin | Dosage | Mean % LDL-C Reduction | Mean % HDL-C Change | Mean % TG Reduction | Study Reference |
| Fluvastatin | 20 mg | -19% (at 10 weeks) | Not Reported | Not Reported | [3] |
| Simvastatin | 20 mg | -37% (at 10 weeks) | Not Reported | Not Reported | [3] |
| Fluvastatin (titrated) | Average 32 mg | -26% (at 16 weeks) | Not Reported | Not Reported | [3] |
| Simvastatin (titrated) | Average 23 mg | -40% (at 16 weeks) | Not Reported | Not Reported | [3] |
| Fluvastatin | 20 mg | -16% | Not Reported | Not Reported | [4] |
| Simvastatin | 5 mg | -21% | Not Reported | Not Reported | [4] |
| Fluvastatin | 40 mg | -23% | Not Reported | Not Reported | [4] |
| Simvastatin | 10 mg | -27% | Not Reported | Not Reported | [4] |
| Simvastatin | 20 mg | -32% | Not Reported | Not Reported | [4] |
| Fluvastatin vs. Pravastatin | Dosage | Mean % LDL-C Reduction | Mean % HDL-C Change | Mean % TG Reduction | Study Reference |
| Fluvastatin | 20 mg/day | Similar to Pravastatin 10 mg/day | Increased HDL2-C | Not specified | [5] |
| Pravastatin | 10 mg/day | Similar to Fluvastatin 20 mg/day | Increased HDL2-C | Not specified | [5] |
| Fluvastatin | 40 mg | -24.0% | Not Reported | Not Reported | [6] |
| Pravastatin | 20 mg | -24.1% | Not Reported | Not Reported | [6] |
| Fluvastatin | 80 mg (40 mg twice daily) | -30.4% | Not Reported | Not Reported | [6] |
| Pravastatin | 40 mg | -26.6% | Not Reported | Not Reported | [6] |
| Fluvastatin vs. Lovastatin | Dosage | Mean % LDL-C Reduction | Mean % HDL-C Change | Mean % TG Reduction | Study Reference |
| Fluvastatin | 20 mg | -18.2% | No significant change | No significant change | [7] |
| Lovastatin | 20 mg | -27.6% | No significant change | No significant change | [7] |
| Fluvastatin | 40 mg | LDL-C reduction was less than lovastatin after 12 weeks | No significant effect | No significant effect | [8][9] |
| Lovastatin | 20 mg | LDL-C reduction was greater than fluvastatin after 12 weeks | No significant effect | No significant effect | [8][9] |
Experimental Protocols of Cited Clinical Trials
The following provides a generalized overview of the methodologies employed in the head-to-head clinical trials cited in this guide. For specific details, referring to the full publications is recommended.
General Study Design
Most of the cited studies were multicenter, randomized, and double-blind, which are considered the gold standard for clinical trials.[3][4][6][10][11] The duration of these trials typically ranged from 6 to 18 weeks.[3][7][10][11] Some studies employed a parallel-group design where each group received a different treatment for the entire study period,[1][7] while others used a crossover design where patients received all treatments in a sequential order.[12] Titrate-to-goal regimens were also utilized, where the dosage of the statin was adjusted to achieve a predefined LDL-C target.[11]
Patient Population
The studies typically enrolled adult patients with primary hypercholesterolemia, defined by elevated baseline LDL-C levels (e.g., >160 mg/dL).[1][8][9][10][13] Patients were often required to follow a cholesterol-lowering diet for a period before and during the study.[7][10][13] Exclusion criteria commonly included significant renal or hepatic disease, recent myocardial infarction or stroke, and the use of other lipid-lowering medications.
Interventions and Dosages
Patients were randomly assigned to receive either fluvastatin or a comparator statin at various fixed or titrated doses. For instance, studies compared fluvastatin at doses of 20 mg, 40 mg, and 80 mg daily with varying doses of atorvastatin, rosuvastatin, simvastatin, pravastatin, and lovastatin.[1][2][3][4][5][6][7][9][10][11][13]
Efficacy and Safety Assessments
The primary efficacy endpoint was typically the percentage change in LDL-C from baseline to the end of the treatment period.[1] Secondary endpoints often included changes in total cholesterol, HDL-C, and triglycerides.[10] Safety and tolerability were assessed by monitoring adverse events, clinical laboratory tests (including liver enzymes and creatine kinase), and physical examinations.[12][13]
Visualizing the Mechanisms of Action and Experimental Workflow
The HMG-CoA Reductase Pathway: The Core Mechanism of Statins
All statins, including fluvastatin, exert their primary lipid-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL-C from the circulation.
Figure 1. The HMG-CoA reductase pathway and the inhibitory action of statins.
Pleiotropic Effects of Statins: The Role of the Rho/ROCK Signaling Pathway
Beyond their lipid-lowering effects, statins exhibit pleiotropic effects that contribute to their cardiovascular benefits. By inhibiting the synthesis of isoprenoid intermediates, which are essential for the function of small GTP-binding proteins like Rho, statins can modulate the Rho/ROCK signaling pathway. This leads to beneficial effects such as improved endothelial function and reduced inflammation.
Figure 2. Simplified schematic of statin-mediated inhibition of the Rho/ROCK pathway.
A Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two statins, based on the CONSORT (Consolidated Standards of Reporting Trials) flow diagram.
References
- 1. Comparative dose efficacy study of atorvastatin versus simvastatin, pravastatin, lovastatin, and fluvastatin in patients with hypercholesterolemia (the CURVES study) [pubmed.ncbi.nlm.nih.gov]
- 2. STATIN-D study: comparison of the influences of rosuvastatin and fluvastatin treatment on the levels of 25 hydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simvastatin compared to fluvastatin in the reduction of serum lipids and apolipoproteins in patients with ischaemic heart disease and moderate hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Multicenter Trial Comparing and Efficacy of Simvastatin and Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the Tolerability and Efficacy of Lovastatin 20 mg and Fluvastatin 20 mg in the Treatment of Primary Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A COMPARISON BETWEEN FLUVASTATIN AND LOVASTATIN EFFECTS IN IRANIAN PATIENTS WITH HYPERCHOLESTEROLEMIA | Acta Medica Iranica [acta.tums.ac.ir]
- 10. A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvastatin 20 and 40 mg/d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the efficacy and tolerability of titrate-to-goal regimens of simvastatin and fluvastatin: a randomized, double-blind study in adult patients at moderate to high risk for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmcp.org [jmcp.org]
- 13. Meeting national cholesterol education goals in clinical practice--a comparison of lovastatin and fluvastatin in primary prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for (3R,5S)-Fluvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of (3R,5S)-Fluvastatin, the pharmacologically active enantiomer of Fluvastatin, in biological matrices. The objective is to offer a comparative overview of different analytical techniques, enabling researchers to select the most appropriate method for their specific study needs. The information presented is based on published experimental data and adheres to regulatory guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction to this compound Bioanalysis
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is marketed as a racemic mixture of (3R,5S)- and (3S,5R)-enantiomers. However, the inhibitory activity resides almost exclusively in the (3R,5S)-enantiomer.[6] Therefore, stereoselective bioanalytical methods are crucial for accurate pharmacokinetic and pharmacodynamic assessments. This guide compares three common analytical techniques for the chiral separation and quantification of Fluvastatin enantiomers: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Bioanalytical Method Validation Workflow
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data from biological samples.[7] The general workflow for method validation involves a series of experiments to assess the method's performance characteristics.
Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound.
Table 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
| Parameter | Result | Reference |
| Linearity Range | 0.75 - 625 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.75 ng/mL | [6] |
| Accuracy | Within ±15% of nominal values | [8] |
| Precision (Intra- and Inter-assay) | <10% RSD | [6] |
| Recovery | >80% | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 50 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | |
| Accuracy | Within ±15% of nominal values | [9] |
| Precision (Intra- and Inter-assay) | <10% RSD | [9] |
| Recovery | >90% | [9] |
Table 3: Capillary Electrophoresis (CE)
| Parameter | Result | Reference |
| Linearity Range | 400 - 700 µg/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL | [10] |
| Repeatability (CV) | <1% | [10] |
| Limit of Detection (LOD) | 1.5 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on established guidelines and published studies.[4][7][8][11]
Sample Preparation
-
Solid-Phase Extraction (SPE) for HPLC-Fluorescence: Plasma samples (1 mL) are loaded onto pre-conditioned C18 SPE columns. The columns are washed with water and acetonitrile, and the analytes are eluted with methanol containing 0.2% diethylamine.[6]
-
Protein Precipitation for LC-MS/MS: To a 160 µL plasma sample, 20 µL of an internal standard solution and 20 µL of aqueous Fluvastatin standard solution are added, followed by protein precipitation with a suitable organic solvent like acetonitrile.
Chromatographic/Electrophoretic Conditions
-
HPLC-Fluorescence:
-
LC-MS/MS:
-
Capillary Electrophoresis:
Validation Parameters
The following parameters are evaluated during method validation according to regulatory guidelines:[1][5][8]
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.[7]
-
Linearity and Range: A calibration curve is constructed by plotting the analyte-to-internal standard peak area ratio against the nominal concentration of the calibration standards. The curve should have a correlation coefficient (r²) of ≥0.99.[10][12]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n≥5) on different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).[7][8]
-
Recovery: The extraction recovery is determined by comparing the analyte response from extracted samples to that of unextracted standards.[4]
-
Matrix Effect: Evaluated to ensure that the matrix components do not suppress or enhance the ionization of the analyte in mass spectrometric methods.
-
Stability: The stability of the analyte is assessed in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[11]
Conclusion
The choice of a bioanalytical method for this compound depends on the specific requirements of the study.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations of the drug are expected.[9]
-
HPLC with fluorescence detection provides good sensitivity and is a robust and cost-effective alternative to LC-MS/MS.[6]
-
Capillary Electrophoresis is a powerful technique for chiral separations but may have a higher limit of quantification compared to the other methods, making it more suitable for in vitro studies or when higher concentrations are anticipated.[10]
Each method must be fully validated according to regulatory guidelines to ensure the integrity of the data generated.[1][2][5]
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separation of fluvastatin enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. ijper.org [ijper.org]
A Comparative Guide to Analytical Methods for Fluvastatin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and ensuring therapeutic efficacy and safety. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols from published studies. All validations are considered in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring analytical procedures are fit for their intended purpose.[1][2]
Data Presentation: Cross-Validation of Analytical Parameters
The performance of an analytical method is defined by its validation parameters. The following tables summarize the quantitative data from several validated HPLC-UV and LC-MS/MS methods for fluvastatin quantification, allowing for a direct comparison of their capabilities.
Table 1: Comparison of Validated HPLC-UV Methods for Fluvastatin Quantification
| Parameter | Method 1[3][4] | Method 2[5] | Method 3[6] | Method 4[7] | Method 5[8] |
| Linearity Range (µg/mL) | 2.0 - 320.0 | 1 - 6 | 0.05 - 200.0 | 10 - 60 | N/A |
| Correlation Coefficient (r²) | >0.9998 | 0.9998 | 1 | 0.9998 | >0.999 |
| Accuracy (% Recovery) | Not Specified | 98.31 - 99.70 | 98 - 103 | Not Specified | Not Specified |
| Precision (%RSD) | < 5% | 0.2073 - 0.8976 | Not Specified | Not Specified | < 2.0% |
| Limit of Detection (LOD) | 0.54 µg/mL | 0.0194 µg/mL | 0.004 - 0.006 µg/mL | Not Specified | 2.02 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.0588 µg/mL | 0.013 - 0.035 µg/mL | Not Specified | 6.12 µg/mL |
| Detection Wavelength (nm) | 305 | 235 | 240 | 242 | Not Specified |
Table 2: Performance Data for LC-MS/MS Methods for Fluvastatin Quantification
| Parameter | Method 6 (Enantioselective)[9] | Method 7[10] |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Accuracy (% Relative Error) | < 10% | Satisfactory |
| Precision (%CV) | < 10% | Satisfactory |
| Limit of Quantification (LOQ) | 1.5 ng/mL (for each enantiomer) | 10 ng/mL |
| Recovery (%) | > 90% | Satisfactory |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are protocols for a representative RP-HPLC-UV method and an LC-MS/MS method, as described in the cited literature.
Protocol 1: RP-HPLC with UV Detection[3][4]
This method was developed for the assay of fluvastatin sodium in pharmaceutical capsules.
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Column : ODS Hypersil C18 column (250 × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase : A mixture of methanol and 0.10 M ammonium acetate in a 70:30 (v/v) ratio.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 305 nm.
-
Internal Standard : Simvastatin (SVS).
-
Procedure :
Protocol 2: Enantioselective LC-MS/MS in Human Plasma[9]
This method was developed for the enantioselective analysis of fluvastatin in human plasma.
-
Instrumentation : A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Sample Preparation : Fluvastatin enantiomers are extracted from plasma using diisopropyl ether at pH 5.0. Recoveries were reported to be higher than 90%.[9]
-
Chromatographic Column : ChiralCel OD-R column.
-
Mobile Phase : A mixture of acetonitrile, methanol, and water (24:36:40) containing 0.1% formic acid.
-
Detection : Mass spectrometer operating in electrospray ionization (ESI) positive mode. The protonated ions and their respective product ions were monitored.
-
Internal Standard : Warfarin.
-
Data Analysis : The method demonstrated a limit of quantification of 1.5 ng/mL for each enantiomer, with coefficients of variation and relative errors for precision and accuracy being less than 10%.[9]
Visualizing Analytical Workflows and Comparisons
Diagrams are provided to illustrate the logical flow of method validation and to compare the analytical techniques discussed.
Caption: Workflow for analytical method validation based on ICH guidelines.
Caption: Comparison of HPLC-UV and LC-MS/MS for fluvastatin analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Statin Therapies for Lipid Reduction
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase and are the first-line treatment for managing dyslipidemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2] By lowering low-density lipoprotein cholesterol (LDL-C), statins effectively slow the progression of atherosclerosis and reduce cardiovascular events.[2] This guide provides a comparative overview of the lipid-lowering efficacy of different statin therapies, supported by key experimental data for researchers and drug development professionals.
Mechanism of Action: HMG-CoA Reductase Inhibition
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This inhibition reduces the production of mevalonate, a crucial precursor to cholesterol.[3] The resulting decrease in intracellular cholesterol in liver cells leads to the upregulation of LDL receptors on the cell surface, which in turn enhances the clearance of LDL particles from the bloodstream, thereby lowering plasma LDL-C levels.[1][3] Beyond their primary lipid-lowering effects, statins also exhibit pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1]
Comparative Efficacy in Lipid Reduction
The lipid-lowering efficacy varies among different statins and their dosages. Head-to-head clinical trials and meta-analyses provide robust data for comparison. The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial is a key multicenter study that compared the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin.[5]
LDL-C Reduction
Across all dose comparisons in the STELLAR trial, rosuvastatin demonstrated statistically superior efficacy in reducing LDL-C levels.[5] Rosuvastatin 10 to 80 mg was found to reduce LDL-C by an average of 8.2% more than atorvastatin (10-80 mg), 12% to 18% more than simvastatin (10-80 mg), and 26% more than pravastatin (10-40 mg).[5] A network meta-analysis of 50 randomized controlled trials also concluded that rosuvastatin ranked first in LDL-C lowering efficacy among seven different statins.[6]
Table 1: Mean Percent Reduction in LDL-C from Baseline
| Dosage | Rosuvastatin | Atorvastatin | Simvastatin | Pravastatin |
|---|---|---|---|---|
| 10 mg | -46%[7] | -37%[7] | -30%[8] | -21%[8] |
| 20 mg | -53%[8] | -43% | -37%[8] | -24% |
| 40 mg | -57%[8] | -47%[8] | -39%[7] | -30%[7] |
| 80 mg | -63% | -51%[8] | -46% | N/A |
Data derived from the STELLAR trial and its subgroup analyses.[5][7][8] Atorvastatin and pravastatin data at 20mg are interpolated from trial results.
Effects on HDL-C and Triglycerides
Statins also impact high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG). In the STELLAR trial, rosuvastatin treatment led to mean increases in HDL-C of +7.7% to +9.6%, compared to a range of +2.1% to +6.8% for all other statin groups.[5][7] Rosuvastatin was also found to reduce triglycerides significantly more than simvastatin and pravastatin.[5]
Table 2: Comparative Effects on HDL-C and Triglycerides
| Statin Therapy | Mean % Change in HDL-C | Mean % Change in Triglycerides |
|---|---|---|
| Rosuvastatin (10-80 mg) | +7.7% to +9.6% | -20% to -26% |
| Atorvastatin (10-80 mg) | +5.7% to +6.8% | -19% to -28% |
| Simvastatin (10-80 mg) | +5.4% to +6.3% | -11% to -18% |
| Pravastatin (10-40 mg) | +2.1% to +5.9% | -10% to -15% |
Data derived from the STELLAR trial.[5]
Experimental Methodologies
The data presented are derived from rigorously controlled clinical trials. Understanding the methodology is crucial for interpreting the results.
Key Clinical Trial Protocol: The STELLAR Trial
The STELLAR trial provides a representative example of the experimental design used to compare statin therapies.[5]
-
Study Design : A 6-week, multicenter, randomized, open-label, parallel-group trial.[5]
-
Participant Population : The study enrolled 2,431 adults with hypercholesterolemia, defined as fasting LDL-C levels between 160 mg/dL and 250 mg/dL, and triglyceride levels below 400 mg/dL.[5][9] Participants discontinued any previous lipid-lowering therapy.[9]
-
Intervention : After a dietary lead-in period, patients were randomly assigned to receive daily doses of rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg).[5]
-
Primary Endpoint : The primary efficacy measure was the percent change in LDL-C from baseline after 6 weeks of treatment.[5]
-
Secondary Endpoints : Included percent changes in total cholesterol, HDL-C, triglycerides, and the proportion of patients achieving established LDL-C goals.[5]
-
Data Analysis : An analysis of variance (ANOVA) model was used to compare the treatment effects on lipid parameters.[8]
Lipid Profile Measurement Protocol
Accurate measurement of lipid levels is fundamental to these studies.
-
Sample Collection : Blood samples are collected from participants after an 8-12 hour fast to ensure triglyceride levels are at a baseline state.[10]
-
Laboratory Analysis : Samples are analyzed in a certified laboratory to measure Total Cholesterol (TC), HDL-C, and Triglycerides (TG).[10]
-
LDL-C Calculation : LDL-C is typically not measured directly but is calculated using the Friedewald equation: LDL-C = Total Cholesterol – HDL-C – (Triglycerides / 5) This calculation is considered valid for triglyceride levels up to 400 mg/dL.[10][11] More modern methods like the Martin or Sampson equations are now recommended for improved accuracy, especially at low LDL-C or high triglyceride levels.[11]
References
- 1. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. patientcareonline.com [patientcareonline.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Lipid-Lowering/Increasing Efficacy of 7 Statins in Patients with Dyslipidemia, Cardiovascular Diseases, or Diabetes Mellitus: Systematic Review and Network Meta-Analyses of 50 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. A Comparison of Statin Therapies in Hypercholesterolemia in Women: A Subgroup Analysis of the STELLAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. myadlm.org [myadlm.org]
A Comparative Guide to the In Vivo Pharmacokinetics of Fluvastatin Enantiomers
Fluvastatin, a synthetic inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1] It is administered as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S-fluvastatin and the less active (-)-3S,5R-fluvastatin.[2][3] Understanding the stereoselective pharmacokinetics of these enantiomers is crucial for optimizing therapeutic outcomes and ensuring patient safety. This guide provides an objective comparison of the in vivo pharmacokinetic profiles of fluvastatin enantiomers, supported by experimental data.
Pharmacokinetic Profile Comparison
An in vivo study conducted on healthy volunteers following a single oral dose of 20 mg of racemic fluvastatin revealed significant differences in the plasma concentrations and overall exposure between the two enantiomers. The (-)-3S,5R isomer exhibited higher peak plasma concentrations (Cmax) and a greater total systemic exposure (Area Under the Curve, AUC) compared to the active (+)-3R,5S enantiomer.[2]
| Pharmacokinetic Parameter | (+)-3R,5S-Fluvastatin | (-)-3S,5R-Fluvastatin |
| Cmax (ng/mL) | 60.3 | 92.4 |
| AUC (0-inf) (ng·h/mL) | 97.4 | 133.3 |
| Cl/f (L/h) | 205.2 | 150.2 |
| Vd/f (L/kg) | 6.0 | 4.4 |
| Data from a study involving a single 20 mg oral dose of racemic fluvastatin in a healthy volunteer.[2] |
These findings indicate a stereoselective disposition of fluvastatin in the body, with the less active enantiomer showing higher plasma levels.[2] This difference is attributed to stereoselective first-pass hepatic metabolism. In vivo studies have shown that after oral administration, the active (+)-3R,5S enantiomer undergoes more extensive first-pass metabolism in the liver, leading to lower systemic exposure compared to the (-)-3S,5R enantiomer.[4] However, when administered intravenously, bypassing the first-pass effect, the plasma concentrations of the two enantiomers are similar.[4]
Fluvastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9.[1][4][5] Other enzymes like CYP2C8 and CYP3A4 contribute to a lesser extent.[4] Genetic variations in CYP2C9 can significantly impact the pharmacokinetics of both enantiomers.[6][7]
Experimental Protocols
The data presented above was obtained from a study with the following methodology:
Study Design: A single-dose, open-label pharmacokinetic study.[2]
Subject: A healthy human volunteer.[2]
Dosing: A single oral dose of 20 mg of racemic fluvastatin (Lescol®) was administered.[2]
Sample Collection: Blood samples were collected at various time points after drug administration.[2]
Analytical Method:
-
Sample Preparation: Plasma samples (1 ml) were subjected to solid-phase extraction using LC-18 Supelclean columns. The columns were washed, and the fluvastatin enantiomers were eluted with methanol containing 0.2% diethylamine.[2]
-
Chromatographic Separation: The enantiomers were separated using High-Performance Liquid Chromatography (HPLC) on a Chiralcel OD-H chiral phase column.[2]
-
Detection: A fluorescence detector was used for the quantification of the enantiomers, with an excitation wavelength of 305 nm and an emission wavelength of 390 nm.[2]
-
Quantification: The limit of quantification was 0.75 ng/mL for each enantiomer, with a linear range up to 625 ng/mL.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the stereoselective pharmacokinetic analysis of fluvastatin.
Caption: Experimental workflow for fluvastatin enantiomer pharmacokinetic analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific Pharmacogenomics of Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiospecific Pharmacogenomics of Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Fluvastatin Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of impurities in fluvastatin. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods to ensure the quality, safety, and efficacy of fluvastatin drug substances and products. This document outlines experimental protocols, presents comparative data, and discusses the relative performance of different HPLC methodologies.
Introduction to Fluvastatin and Its Impurities
Fluvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] The manufacturing process of fluvastatin and its subsequent storage can lead to the formation of various impurities, including related compounds from synthesis and degradation products.[3][4] Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product.[4]
Forced degradation studies have shown that fluvastatin is susceptible to degradation under acidic conditions, leading to the formation of a primary degradant through dehydration and lactonization.[5][6] Other potential impurities can arise from starting materials, by-products, and intermediates of the synthetic process. Common fluvastatin related compounds include Fluvastatin USP Related Compound B.
This guide will focus on the validation of HPLC methods, the gold standard for impurity profiling, to separate and quantify these impurities effectively.[4]
Comparative Analysis of Validated HPLC Methods
Several HPLC methods have been developed and validated for the determination of fluvastatin and its impurities in bulk drugs and pharmaceutical dosage forms. A comparison of the key chromatographic parameters from published methods is presented in Table 1.
Table 1: Comparison of Chromatographic Conditions for Validated HPLC Methods for Fluvastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil ODS C18 (150 x 4.6 mm, 5µm)[7] | Hypersil® ODS C18 (150 x 4.6 mm, 5µm)[8][9] | Zorbax C18[5] | ODS Hypersil C18 (250×4.6 mm i.d., 5 µm)[10] |
| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v)[7] | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v)[8][9] | Methanol: Water (80:20, v/v)[5] | Methanol: 0.10 M Ammonium acetate (70:30, v/v)[10] |
| Flow Rate | 1.1 ml/minute[7] | 1.2 ml/min[8][9] | 1 mL/min[5] | 1.0 mL/min[10] |
| Detection Wavelength | 234 nm[7] | 235nm[8][9] | 242 nm[5] | 305 nm[10] |
| Retention Time of Fluvastatin | 5.5 minutes[7] | 7.65 minutes[8][9] | Not specified | 3.2 minutes[10] |
| Linearity Range | 3-15 µg/ml[7] | 1 - 6 μg/ml[8][9] | 5–50 μg/mL[5] | 2.0-320.0 µg/mL[10] |
| LOD | Not specified | 0.0194µg/ml[8][9] | Not specified | 0.54 µg/mL[10] |
| LOQ | Not specified | 0.0588µg/ml[8][9] | Not specified | Not specified |
Alternative Analytical Techniques
While HPLC is the most common technique, other methods can be employed for the analysis of fluvastatin and its impurities.
-
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC, including shorter analysis times, increased sensitivity, and improved resolution due to the use of smaller particle size columns (<2 µm).[11] This can be particularly beneficial for resolving closely eluting impurities.
-
Spectrophotometric Methods: UV-Visible spectrophotometry has been used for the determination of fluvastatin, often in the presence of its acid degradate.[5][12] These methods are generally simpler and faster than chromatography but may lack the specificity to resolve multiple impurities simultaneously.
Proposed Experimental Protocol for a Comparative Method Validation Study
To provide a direct comparison of HPLC and UPLC methods for fluvastatin impurity profiling, the following experimental workflow is proposed.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. oarjpublication.com [oarjpublication.com]
- 8. researchgate.net [researchgate.net]
- 9. VALIDATED RP-HPLC METHOD FOR FLUVASTATIN SODIUM IN BULK AND ITS DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. psecommunity.org [psecommunity.org]
- 12. researchgate.net [researchgate.net]
Fluvastatin's Place in Statin Safety: A Comparative Analysis
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, exhibits a distinct safety profile when compared to other statins, largely influenced by its unique pharmacokinetic properties. This guide provides a detailed comparison of the safety profiles of fluvastatin and other commonly prescribed statins, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Statins are a class of drugs that lower cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. While highly effective in reducing cardiovascular risk, their use can be associated with adverse effects, primarily myopathy and hepatotoxicity. The safety and tolerability of statins vary among individual agents due to differences in their chemical structure, lipophilicity, and metabolic pathways.
Comparative Safety Profile: Fluvastatin vs. Other Statins
The safety of fluvastatin has been evaluated in numerous clinical trials and meta-analyses, often showing a favorable profile, particularly concerning muscle-related side effects and drug-drug interactions.
Myopathy and Rhabdomyolysis
Statin-associated muscle symptoms (SAMS), ranging from myalgia to life-threatening rhabdomyolysis, are a significant concern in clinical practice. The risk of myopathy varies between statins.
A meta-analysis of 18 trials with over 71,000 participants found that atorvastatin was associated with the greatest risk of adverse events, while fluvastatin was associated with the least risk[1]. Another network meta-analysis of 246,955 individuals from 135 trials concluded that simvastatin and pravastatin were likely superior to other statins regarding their safety profile[2]. Specifically, higher doses of atorvastatin and rosuvastatin were associated with higher odds of discontinuation due to adverse events[2]. Simvastatin at its highest dose was linked to an increased risk of creatine kinase (CK) elevations[2].
Fluvastatin's lower risk of muscle-related side effects is attributed to its hydrophilicity, which limits its penetration into extrahepatic tissues like muscle[3].
Hepatotoxicity
Statins can cause asymptomatic elevations in liver transaminases. While serious liver injury is rare, monitoring liver function is a standard practice.
A meta-analysis indicated that statins as a class are associated with a significantly higher odds of transaminase elevations compared to placebo[2]. Higher doses of atorvastatin, fluvastatin, lovastatin, and simvastatin have been associated with a greater likelihood of transaminase elevations[2]. One meta-analysis found that fluvastatin resulted in significantly higher odds of transaminase elevations than pravastatin, rosuvastatin, and simvastatin[2]. However, another analysis of data from the FDA Adverse Event Reporting System (FAERS) suggested that fluvastatin had a prominent signal for hepatotoxicity overall, though atorvastatin, simvastatin, and rosuvastatin had higher incidence rates[4]. It's important to note that most of these elevations are transient and do not lead to liver failure[5][6].
New-Onset Diabetes Mellitus
Some studies have suggested a link between statin therapy and an increased risk of developing new-onset diabetes mellitus. A meta-analysis of 13 statin trials showed a slightly increased risk of diabetes, particularly with higher doses[2]. The LODESTAR trial, a secondary analysis comparing rosuvastatin and atorvastatin, found a higher incidence of new-onset diabetes in the rosuvastatin group[7]. The comparative risk of fluvastatin in this regard is less clearly defined in large-scale comparative trials.
Quantitative Data Summary
The following tables summarize the comparative safety data for fluvastatin and other statins based on available clinical trial and meta-analysis data.
Table 1: Comparative Risk of Adverse Events with Different Statins
| Adverse Event | Fluvastatin | Atorvastatin | Rosuvastatin | Simvastatin | Pravastatin | Lovastatin | Pitavastatin |
| Myopathy/Myalgia | Lower risk[1][8] | Higher risk[1] | Higher risk of muscle problems vs. atorvastatin[9] | Lower risk of muscle problems vs. atorvastatin[9] | Favorable profile[2] | Similar odds of AEs as simvastatin and pravastatin[1] | Low incidence in LIVES study[3] |
| Creatine Kinase (CK) Elevation | Dose-dependent increase | Dose-dependent increase | - | Higher risk at high doses[2] | - | - | 2.74% in LIVES study[10] |
| Transaminase Elevation | Higher odds than pravastatin, rosuvastatin, simvastatin[2]; Dose-dependent increase[2] | Higher risk[11]; Dose-dependent increase[2] | Lower risk of liver outcomes vs. atorvastatin[12] | Dose-dependent increase[2] | Lower odds of transaminase elevations vs. atorvastatin[13] | Dose-dependent increase[2] | 1.79% (ALT) in LIVES study[10] |
| New-Onset Diabetes | - | - | Higher risk vs. atorvastatin[7] | - | - | - | Did not adversely affect glycemic control in LIVES study[14] |
| Discontinuation due to Adverse Events | - | Higher odds at high doses[2] | Higher odds at high doses[2] | More tolerable than atorvastatin and rosuvastatin[13] | Favorable profile[2] | - | 10.4% ADRs in LIVES study (most mild)[3] |
Note: This table provides a qualitative summary based on comparative data. Direct head-to-head comparisons for all adverse events across all statins are not always available.
Pharmacokinetic Properties and Drug-Drug Interactions
The distinct safety profile of fluvastatin is closely linked to its metabolism.
Table 2: Pharmacokinetic and Metabolic Properties of Statins
| Statin | Lipophilicity | Primary Metabolic Pathway | Potential for Drug-Drug Interactions |
| Fluvastatin | Hydrophilic[3] | CYP2C9[10][15] | Lower[3][15] |
| Atorvastatin | Lipophilic[16] | CYP3A4[10] | Higher[6][14] |
| Rosuvastatin | Hydrophilic[10] | Not significantly metabolized by CYP450[16] | Lower[12] |
| Simvastatin | Lipophilic[16] | CYP3A4[15] | Higher[6][14] |
| Pravastatin | Hydrophilic[10] | Sulfation (not CYP450)[10] | Lowest[14] |
| Lovastatin | Lipophilic[16] | CYP3A4[10] | Higher[6][14] |
| Pitavastatin | Lipophilic[16] | Glucuronidation (UGT)[10] | Lower[3] |
Fluvastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9, whereas atorvastatin, simvastatin, and lovastatin are mainly metabolized by CYP3A4[10][15]. This difference is clinically significant because many commonly prescribed drugs are inhibitors or inducers of CYP3A4, leading to a higher potential for drug-drug interactions with statins metabolized through this pathway[6][14]. The lower reliance of fluvastatin on the CYP3A4 pathway reduces the risk of such interactions, making it a potentially safer option for patients on multiple medications[3].
Experimental Protocols
A representative experimental protocol for a head-to-head statin comparison trial is outlined below, based on common methodologies from various clinical studies[2][17][18][19][20].
Representative Protocol: Comparative Safety and Efficacy of Two Statins
1. Study Design:
-
A multicenter, randomized, double-blind, parallel-group clinical trial.
2. Patient Population:
-
Inclusion Criteria: Adults with primary hypercholesterolemia, with or without established cardiovascular disease, meeting specific LDL-C criteria. Participants must provide informed consent[19].
-
Exclusion Criteria: History of statin intolerance, active liver disease, severe renal impairment, pregnancy or breastfeeding, and use of medications known to have significant interactions with the study drugs[21].
3. Randomization and Blinding:
-
Eligible participants are randomly assigned in a 1:1 ratio to receive one of the two statin treatments at a pre-specified starting dose[17].
-
Both participants and investigators remain blinded to the treatment allocation.
4. Treatment and Follow-up:
-
Participants receive the assigned statin for a defined period (e.g., 12 weeks to 3 years)[2][17].
-
Follow-up visits are scheduled at regular intervals (e.g., weeks 4, 12, and then every 6 months) for safety and efficacy assessments.
5. Safety Assessments:
-
Clinical Monitoring: Recording of all adverse events (AEs) and serious adverse events (SAEs) at each visit. Specific questioning about muscle symptoms (myalgia, weakness).
-
Laboratory Monitoring:
-
Liver function tests (ALT, AST) at baseline, 12 weeks, and then periodically[11].
-
Creatine kinase (CK) levels at baseline and in case of muscle symptoms.
-
Fasting glucose and HbA1c at baseline and annually to assess for new-onset diabetes.
-
6. Efficacy Assessments:
-
Fasting lipid panel (total cholesterol, LDL-C, HDL-C, triglycerides) at baseline and specified follow-up points.
7. Statistical Analysis:
-
The primary safety endpoint is the incidence of predefined adverse events (e.g., myopathy, persistent liver enzyme elevations).
-
The primary efficacy endpoint is the percentage change in LDL-C from baseline.
-
Analyses are typically performed on an intention-to-treat basis[17]. Time-to-event data for safety outcomes are often analyzed using Cox proportional hazards models[17].
Mandatory Visualizations
Signaling Pathway
References
- 1. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Atorvastatin 40 mg versus Rosuvastatin 20 mg in Patients with Type 2 Diabetes Mellitus and Previous Acute Coronary Syndrome: A Randomized Clinical Trial | Ebid | Clinical Diabetology [journals.viamedica.pl]
- 3. Pitavastatin: an overview of the LIVES study [natap.org]
- 4. Frontiers | Hepatotoxicity of statins: a real-world study based on the US Food and Drug Administration Adverse Event Reporting System database [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. AHA Statement on Drug-Drug Interactions With Statins - American College of Cardiology [acc.org]
- 7. bmj.com [bmj.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goodrx.com [goodrx.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Efficacy and safety of pitavastatin in Japanese patients with hypercholesterolemia: LIVES study and subanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the efficacy, safety and tolerability of simvastatin and pravastatin for hypercholesterolemia. The Simvastatin Pravastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and tolerability of simvastatin 20 mg vs pravastatin 20 mg in patients with primary hypercholesterolemia. European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Effectiveness and Safety of Atorvastatin vs. Rosuvastatin - American College of Cardiology [acc.org]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. clinician.nejm.org [clinician.nejm.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Therapeutic Equivalence of Generic Fluvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic equivalence between generic fluvastatin and its brand-name counterpart, Lescol®. The assessment is based on publicly available bioequivalence data and established scientific principles of drug interchangeability. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key bioequivalence studies.
Executive Summary
The therapeutic equivalence of generic and branded medications is a critical aspect of pharmaceutical science and public health. For a generic drug to be approved for marketing, it must demonstrate bioequivalence to the reference (brand-name) product. This means that the rate and extent of absorption of the active pharmaceutical ingredient are not significantly different when administered at the same molar dose under similar conditions. This guide presents data from bioequivalence studies on generic fluvastatin, demonstrating its comparability to Lescol®.
Data Presentation: Pharmacokinetic Equivalence
Bioequivalence is primarily determined by comparing key pharmacokinetic parameters: the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. For a generic product to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (generic/brand) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.
The following tables summarize the results from bioequivalence studies comparing a generic fluvastatin product (Fluvastatine Accord) with the reference product, Lescol® XL, at an 80 mg dose.
Table 1: Single-Dose Bioequivalence Study (Fasting Conditions)
| Pharmacokinetic Parameter | Generic Fluvastatin (Test) | Lescol® XL (Reference) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 41.0 ± 19.4 | 37.7 ± 21.0 | 108.73% (100.00% - 124.00%) |
| AUC0-t (ng·h/mL) | 151.0 ± 83.5 | 146.1 ± 73.3 | 103.35% (91.00% - 110.00%) |
| AUC0-∞ (ng·h/mL) | 165.1 ± 92.9 | 159.4 ± 76.0 | 103.58% (90.00% - 111.00%) |
Data presented as arithmetic mean ± standard deviation. The 90% Confidence Intervals are within the bioequivalence acceptance range of 80.00% - 125.00%.[1]
Table 2: Single-Dose Bioequivalence Study (Fed Conditions)
| Pharmacokinetic Parameter | Generic Fluvastatin (Test) | Lescol® XL (Reference) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 27.8 ± 12.3 | 27.5 ± 14.5 | 101.09% (90.87% - 112.50%) |
| AUC0-t (ng·h/mL) | 215.3 ± 91.8 | 211.1 ± 87.5 | 102.00% (95.02% - 109.47%) |
| AUC0-∞ (ng·h/mL) | 231.8 ± 98.5 | 227.1 ± 93.9 | 102.07% (95.22% - 109.43%) |
Data presented as arithmetic mean ± standard deviation. The 90% Confidence Intervals are within the bioequivalence acceptance range of 80.00% - 125.00%.
Table 3: Multiple-Dose Bioequivalence Study (Fasting Conditions)
| Pharmacokinetic Parameter | Generic Fluvastatin (Test) | Lescol® XL (Reference) | Geometric Mean Ratio (90% CI) |
| Cmax,ss (ng/mL) | 63.6 ± 28.5 | 60.1 ± 31.3 | 105.82% (97.03% - 115.39%) |
| AUC0-24,ss (ng·h/mL) | 321.8 ± 138.2 | 309.8 ± 131.8 | 103.87% (97.74% - 110.42%) |
Data presented as arithmetic mean ± standard deviation. The 90% Confidence Intervals are within the bioequivalence acceptance range of 80.00% - 125.00%.
The data presented in these tables clearly demonstrate that the generic fluvastatin product meets the stringent criteria for bioequivalence under fasting, fed, and multiple-dose conditions.
Experimental Protocols
The bioequivalence of generic fluvastatin was established through a series of randomized, open-label, two-period, crossover studies in healthy adult volunteers. The following provides a general outline of the methodologies employed in these studies.
1. Study Design:
-
Design: Single-center, randomized, open-label, two-treatment, two-period, crossover design.
-
Washout Period: A washout period of at least 7 days separated the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
2. Study Population:
-
Healthy male and female volunteers, typically between the ages of 18 and 55 years.
-
Subjects were screened for health status through medical history, physical examination, and clinical laboratory tests.
-
Exclusion criteria included a history of clinically significant diseases, allergies to statins, and use of any medication that could interfere with the study drug.
3. Dosing and Administration:
-
Test Product: Generic Fluvastatin 80 mg prolonged-release tablets.
-
Reference Product: Lescol® XL 80 mg prolonged-release tablets.
-
Administration: A single oral dose of either the test or reference product was administered with a standardized volume of water (e.g., 240 mL).
-
Fasting/Fed Conditions:
-
Fasting studies: Subjects fasted for at least 10 hours before and 4 hours after drug administration.
-
Fed studies: A standardized high-fat, high-calorie breakfast was consumed within 30 minutes before drug administration.
-
4. Blood Sampling:
-
Venous blood samples were collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 hours post-dose).
-
Plasma was separated by centrifugation and stored frozen until analysis.
5. Analytical Method:
-
Plasma concentrations of fluvastatin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method was validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) were calculated from the plasma concentration-time data using non-compartmental methods.
-
An analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic parameters.
-
The 90% confidence intervals for the ratio of the geometric means of the test and reference products were calculated to determine bioequivalence.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of generic fluvastatin.
References
A Comparative Guide to Statin Efficacy in Cardiovascular Disease: A Network Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various statins in the prevention of cardiovascular disease, drawing upon evidence from network meta-analyses of randomized controlled trials. The data presented herein is intended to inform research, clinical trial design, and drug development efforts in the field of cardiovascular medicine.
Comparative Efficacy of Statins: A Summary of Network Meta-Analysis Data
Statins have unequivocally demonstrated their efficacy in reducing the risk of major cardiovascular events.[1] Network meta-analyses, which allow for the simultaneous comparison of multiple treatments, provide valuable insights into the relative effectiveness of different statins. The following tables summarize the quantitative data from these analyses for both primary and secondary prevention of cardiovascular disease.
Primary Prevention of Cardiovascular Disease
For individuals without established cardiovascular disease, statins as a class significantly reduce the risk of all-cause mortality and major coronary events.[2] While individual differences between statins in primary prevention are not consistently significant, some analyses suggest potential variations in efficacy.[2]
| Outcome | Statin vs. Placebo/Control (Odds Ratio, 95% Credible Interval) | Comparative Efficacy Highlights |
| All-Cause Mortality | 0.91 (0.83-0.99)[2] | Statins, as a class, show a significant reduction in all-cause mortality.[2] |
| Major Coronary Events | 0.69 (0.61-0.79)[2] | A substantial and significant reduction in major coronary events is observed with statin therapy.[2] |
Note: In the context of primary prevention, one network meta-analysis found no significant differences among individual statins for reducing deaths and major coronary events.[2]
Secondary Prevention of Cardiovascular Disease
In patients with existing cardiovascular disease, statins provide a more pronounced benefit in reducing mortality and major coronary events.[2] Network meta-analyses have identified some significant differences in the comparative efficacy of individual statins in this population.[2]
| Outcome | Statin vs. Placebo/Control (Odds Ratio, 95% Credible Interval) | Comparative Efficacy of Individual Statins (Odds Ratio, 95% Confidence Interval) |
| All-Cause Mortality | 0.82 (0.75-0.90)[2] | - |
| Major Coronary Events | 0.69 (0.62-0.77)[2] | Atorvastatin was found to be significantly more effective than: • Pravastatin: 0.65 (0.43-0.99)[2] • Simvastatin: 0.68 (0.38-0.98)[2] |
| Atorvastatin and Fluvastatin were significantly more effective than Rosuvastatin at comparable doses for reducing major coronary events.[2] |
Overall Probability of Being the Best Treatment: Across all populations (primary and secondary prevention), one network meta-analysis indicated that atorvastatin (80%), fluvastatin (79%), and simvastatin (62%) had the highest overall probability of being the most effective treatment for reducing both all-cause mortality and major coronary events.[2]
Experimental Protocols: Landmark Statin Trials
To provide a detailed understanding of the methodologies underpinning the data, this section outlines the experimental protocols of three landmark randomized controlled trials that have been influential in establishing the efficacy of statins.
West of Scotland Coronary Prevention Study (WOSCOPS)
-
Objective: To investigate the effect of pravastatin on the primary prevention of coronary heart disease (CHD) in men with hypercholesterolemia.[3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 6,595 men aged 45 to 64 years with elevated LDL cholesterol and no prior history of myocardial infarction.[3]
-
Intervention: Participants were randomly assigned to receive either pravastatin (40 mg daily) or a placebo.[3]
-
Primary Endpoint: The primary outcome was the incidence of nonfatal myocardial infarction and death from CHD.[3]
-
Duration: The study had a follow-up period of approximately 4.9 years.[3]
Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin (JUPITER)
-
Objective: To determine if rosuvastatin could prevent major cardiovascular events in individuals with low to normal LDL cholesterol levels but elevated high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[1]
-
Participants: 17,802 apparently healthy men and women with LDL cholesterol levels <130 mg/dL and hs-CRP levels ≥2.0 mg/L.[4]
-
Intervention: Participants were randomized to receive either rosuvastatin (20 mg daily) or a placebo.[4]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, unstable angina, or arterial revascularization.[1]
-
Duration: The trial was stopped early after a median follow-up of 1.9 years due to a significant benefit observed in the rosuvastatin group.[4][5]
Stroke Prevention by Aggressive Reduction in Cholesterol Levels (SPARCL)
-
Objective: To evaluate the effect of high-dose atorvastatin in preventing recurrent stroke in patients who had a prior stroke or transient ischemic attack (TIA).[6]
-
Study Design: A prospective, multicenter, double-blind, randomized, placebo-controlled trial.[6]
-
Participants: 4,731 patients with a history of stroke or TIA within the preceding 1 to 6 months and no known coronary heart disease.[7][8]
-
Intervention: Patients were randomly assigned to receive either atorvastatin (80 mg daily) or a placebo.[8]
-
Primary Endpoint: The primary outcome was the occurrence of a fatal or nonfatal stroke.[8]
-
Duration: The median follow-up period was 4.9 years.[8]
Visualizing Key Concepts
To further elucidate the topics discussed, the following diagrams illustrate the mechanism of action of statins and the logical workflow of a network meta-analysis.
Caption: Mechanism of action of statins in the cholesterol synthesis pathway.
Caption: Logical workflow of a network meta-analysis.
References
- 1. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 2. Design and baseline characteristics of the stroke prevention by aggressive reduction in cholesterol levels (SPARCL) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. West of Scotland Coronary Prevention Study - Wikipedia [en.wikipedia.org]
- 4. Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating Rosuvastatin - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. karger.com [karger.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Stroke Prevention by Aggressive Reduction in Cholesterol Levels - American College of Cardiology [acc.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (3R,5S)-Fluvastatin
For laboratory professionals engaged in research and development involving (3R,5S)-Fluvastatin, a synthetic HMG-CoA reductase inhibitor, ensuring personal safety and preventing contamination is paramount.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring the integrity of research outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like many active pharmaceutical ingredients (APIs), presents potential hazards upon exposure. The primary routes of occupational exposure include inhalation of dust particles, skin contact, and eye contact.[1][2][3] Therefore, a comprehensive PPE strategy is crucial.
Summary of Personal Protective Equipment Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4] | To prevent eye irritation or serious eye damage from dust or splashes.[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[7] | To avoid skin irritation and absorption.[5] |
| Body Protection | A lab coat or a disposable coverall (e.g., DuPont™ Tyvek®) to prevent skin contact.[8][9] | To protect skin from contamination and irritation. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder form, especially in poorly ventilated areas.[2] | To prevent respiratory tract irritation from dust inhalation.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and operational efficiency.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][10] Recommended storage temperature is typically 2-8°C.[5]
-
The storage area should be clearly labeled with the substance name and hazard symbols.
-
-
Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated, clean spatulas and weighing boats.
-
Handle the substance gently to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If sonication is required, ensure the container is properly sealed.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][5]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all unused this compound powder and contaminated materials (e.g., weighing boats, pipette tips, gloves, and disposable lab coats) in a dedicated, labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Chemical Waste" and specify the contents.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
Visualizing the Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Hazard Control Logic Diagram
Caption: Logical relationship between identified hazards and corresponding control measures.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. safetyware.com [safetyware.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
